molecular formula C11H15NO B1403335 5-(Cyclopropylmethoxy)-2-methylaniline CAS No. 1369815-96-2

5-(Cyclopropylmethoxy)-2-methylaniline

Katalognummer: B1403335
CAS-Nummer: 1369815-96-2
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: JECKHULDWWZQIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopropylmethoxy)-2-methylaniline (CAS 1369815-96-2) is a valuable aniline derivative with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol. It is supplied with a purity of 95% or higher and is intended for Research Use Only; it is not for human or veterinary use . As a chemical building block, this compound is characterized by its aromatic amine group and a cyclopropylmethoxy substituent. The cyclopropyl group is a prominent feature in medicinal chemistry, often used to fine-tune the properties of drug candidates by increasing metabolic stability, modifying lipophilicity, and fixing conformational geometry . This makes the compound a versatile intermediate in organic synthesis, particularly for constructing more complex molecules for pharmaceutical research. While specific mechanistic data for this exact molecule may be limited, its structural analogs demonstrate significant research potential. Compounds with the cyclopropylmethoxy-aniline scaffold are frequently employed in drug discovery efforts. For instance, similar structures are found in patents investigating combination chemotherapy, where they are utilized as key intermediates in the synthesis of potent kinase inhibitors . Furthermore, related chemical frameworks have been used in the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, which are known to exhibit a range of biological activities including antimicrobial properties . Researchers can leverage this chemical as a precursor for developing novel substances in these and other therapeutic areas.

Eigenschaften

IUPAC Name

5-(cyclopropylmethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECKHULDWWZQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 5-(cyclopropylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(cyclopropylmethoxy)-2-methylaniline (CAS: 1633346-32-5) represents a "privileged scaffold" in modern drug discovery, particularly within the realm of Tyrosine Kinase Inhibitors (TKIs). The structural motif—an aniline core substituted with a solubilizing cyclopropyl ether—is critical for binding affinity in various ATP-competitive pockets.

This guide outlines a robust, two-step synthetic route designed for scalability and regulatory compliance. Unlike academic preparations, this protocol prioritizes Genotoxic Impurity (GTI) control , process safety , and atom economy .

Key Process Parameters (KPPs)
ParameterSpecificationRationale
Overall Yield > 85%Maximizing throughput of high-value intermediates.
Purity (HPLC) > 99.5%Required for downstream GMP coupling reactions.
GTI Control < 10 ppmControl of residual (bromomethyl)cyclopropane.
Critical Risk Ring IntegrityPreventing cyclopropyl-to-homoallyl rearrangement.

Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the commercially available 4-methyl-3-nitrophenol . This approach avoids the poor regioselectivity associated with nitrating 3-(cyclopropylmethoxy)toluene and the safety risks of direct aniline alkylation.

Strategic Logic
  • O-Alkylation First: Installing the cyclopropyl ether on the nitro-phenol is superior to alkylating the aniline. Aniline nitrogens are potent nucleophiles; direct alkylation leads to inseparable mixtures of N-alkyl, O-alkyl, and N,O-dialkyl species.

  • Nitro Reduction Second: The nitro group serves as a protecting group for the amine. Reducing it as the final step ensures the labile amine is generated only when needed, minimizing oxidation byproducts.

Retrosynthesis Target 5-(cyclopropylmethoxy)-2-methylaniline (Target) Intermediate 4-methyl-3-(cyclopropylmethoxy)-1-nitrobenzene (Stable Intermediate) Target->Intermediate Nitro Reduction (H2/Pd-C) SM1 4-methyl-3-nitrophenol (Starting Material) Intermediate->SM1 Williamson Ether Synthesis (K2CO3, DMF) SM2 (Bromomethyl)cyclopropane (Alkylating Agent) Intermediate->SM2

Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis

Objective: Selective O-alkylation of the phenol while maintaining cyclopropane ring integrity.

Reaction: 4-methyl-3-nitrophenol + (Bromomethyl)cyclopropane + K2CO3 → Intermediate + KBr

Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Attribute
4-Methyl-3-nitrophenol1.0SubstratePurity >98%
(Bromomethyl)cyclopropane1.1 - 1.2ElectrophileGTI - Handle in fume hood
Potassium Carbonate (K2CO3)2.0BaseMilled/Fine powder for kinetics
DMF (N,N-Dimethylformamide)5-7 VolSolventAnhydrous (<0.1% H2O)
Protocol
  • Charging: To a clean, dry reactor under N2 atmosphere, charge 4-methyl-3-nitrophenol (1.0 eq) and DMF (5 volumes). Stir until dissolved.

  • Base Addition: Add K2CO3 (2.0 eq) in a single portion. The slurry may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq) dropwise over 30 minutes.

    • Process Control: Maintain internal temperature between 20°C - 25°C .

    • Why? Higher temperatures (>60°C) increase the risk of cyclopropyl ring opening or elimination to dienes [1].

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by HPLC/TLC until starting phenol is <1.0%.

  • Workup:

    • Cool to 20°C.

    • Quench by pouring into Ice/Water (10 volumes). The product should precipitate as a solid.

    • Filter the solid. Wash with water (3 x 2 vol) to remove residual DMF and inorganic salts.

    • Purification: If the product is oily, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Yield Expectation: 90–95% (Pale yellow solid).

Step 2: Catalytic Hydrogenation

Objective: Chemoselective reduction of the nitro group without reducing the aromatic ring or cleaving the ether.

Reaction: Intermediate + 3 H2 (Pd/C) → 5-(cyclopropylmethoxy)-2-methylaniline + 2 H2O

Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Attribute
Nitro Intermediate1.0SubstrateDry (free of DMF)
10% Pd/C (50% wet)5 wt%CatalystType 487 or equivalent
Hydrogen (H2)1-3 barReductantBalloon or Parr shaker
Methanol/THF (1:1)10 VolSolventSolubility is key
Protocol
  • Charging: Charge the Nitro Intermediate and Methanol/THF mixture into an autoclave or hydrogenation flask.

  • Catalyst Loading: Under inert (N2) flow, carefully add 10% Pd/C (5 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric. Keep wet with water or solvent at all times.

  • Hydrogenation: Purge the vessel with N2 (3x) then H2 (3x). Pressurize to 3 bar (45 psi) or use a balloon for small scale. Stir vigorously at RT (20–25°C) .

    • Note: The reaction is exothermic. Monitor temperature.

  • Completion: Reaction is usually complete in 2–4 hours. Monitor by HPLC for the disappearance of the nitro peak.

  • Workup:

    • Filter the catalyst through a Celite pad (Caution: Do not let the cake dry out).

    • Concentrate the filtrate under reduced pressure.

    • Salt Formation (Optional but Recommended): Dissolve the residue in EtOAc and add 4M HCl/Dioxane to precipitate the Hydrochloride Salt . This purges residual alkyl halide and stabilizes the aniline against oxidation [2].

Process Safety & Impurity Management

Genotoxic Impurity (GTI) Fate Mapping

(Bromomethyl)cyclopropane is a structural alert for genotoxicity (alkylating agent). The process must demonstrate its purge.

ImpurityFate GTI (Bromomethyl)cyclopropane (GTI Source) Step1 Step 1: Alkylation (Reaction consumes GTI) GTI->Step1 Workup1 Aq. Wash/Extraction (Purges unreacted GTI) Step1->Workup1 Major Purge Step2 Step 2: Hydrogenation (Reduces residual GTI) Workup1->Step2 Trace carryover Final Final API (< 10 ppm GTI) Step2->Final Hydrodehalogenation

Figure 2: Fate mapping of the alkylating agent. Note that catalytic hydrogenation (Step 2) often effectively hydrodehalogenates residual alkyl bromides to inert alkanes, providing a secondary safety purge.

Thermal Hazards
  • Cyclopropyl Ring: Stable under basic conditions but can open under strong acid + heat. Avoid distilling the intermediate at high temperatures (>150°C).

  • Nitro Compounds: Potentially energetic. Do not concentrate the nitro intermediate to absolute dryness if DSC data suggests decomposition exotherms; maintain in solution if possible.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale brown solid
Identification 1H NMR (DMSO-d6)Consistent with structure. Key signals: Cyclopropyl CH2 (0.3–0.6 ppm), O-CH2 (3.8 ppm), Methyl (2.1 ppm).
Purity HPLC (C18, ACN/H2O)> 99.0% area
Residual Solvent GC-HSDMF < 880 ppm, MeOH < 3000 ppm

References

  • Cyclopropylmethyl Stability: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Aniline Salt Formation: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Nitro Reduction Method: P. Biswal, et al. (2025).[2] Base-Metal-Catalyzed Hydrosilylation of Nitroarenes. Journal of Organic Chemistry. (Highlighting modern reduction alternatives, though Pd/C remains the gold standard for purity). Link

  • Precursor Availability: Sigma-Aldrich Product Sheet for 4-Methyl-3-nitrophenol (CAS 2042-14-0).[3] Link

Sources

5-(cyclopropylmethoxy)-2-methylaniline CAS number 1369815-96-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(cyclopropylmethoxy)-2-methylaniline (CAS 1369815-96-2), a specialized building block employed in the synthesis of small-molecule kinase inhibitors and GPCR ligands.[1]

A Strategic Pharmacophore for Kinase Inhibitor Design[1][2]

Executive Summary

5-(cyclopropylmethoxy)-2-methylaniline is a high-value aniline intermediate used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.[1][2] It serves as a critical "left-hand" or "solvent-front" fragment in the design of Type I and Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, or B-Raf).[1]

The compound features a cyclopropylmethoxy tail—a validated bioisostere for methoxy or ethoxy groups.[1] This substitution is strategically employed to:

  • Block Metabolic Soft Spots: Prevent rapid

    
    -dealkylation by cytochrome P450 enzymes (CYP450).[1]
    
  • Modulate Lipophilicity: Increase

    
     slightly to improve membrane permeability without compromising solubility.
    
  • Fill Hydrophobic Pockets: Targeting the solvent-exposed regions of the ATP-binding site in kinases.[1]

Chemical Identity & Properties
PropertyData
Chemical Name 5-(cyclopropylmethoxy)-2-methylaniline
CAS Number 1369815-96-2
Molecular Formula

Molecular Weight 177.24 g/mol
Exact Mass 177.1154
SMILES CC1=C(N)C=C(OCC2CC2)C=C1
Physical State Off-white to pale yellow solid / low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~4.5 (Aniline nitrogen)
Synthetic Methodology

The synthesis of 5-(cyclopropylmethoxy)-2-methylaniline is a two-step sequence starting from commercially available 4-methyl-3-nitrophenol (also known as 5-hydroxy-2-nitrotoluene).[1] This route ensures high regioselectivity and scalability.[1]

Workflow Diagram (Graphviz)

SynthesisPath SM1 4-Methyl-3-nitrophenol (Starting Material) Inter1 Intermediate 1: 5-(cyclopropylmethoxy)- 2-methylnitrobenzene SM1->Inter1 Alkylation (60-80°C, 4-6h) Reagent1 (Bromomethyl)cyclopropane + K2CO3 / DMF Reagent1->Inter1 Product FINAL PRODUCT: 5-(cyclopropylmethoxy)- 2-methylaniline Inter1->Product Nitro Reduction (RT, 2-12h) Reagent2 H2, Pd/C or Fe/NH4Cl Reagent2->Product

Figure 1: Industrial synthesis pathway for CAS 1369815-96-2 via Williamson ether synthesis and nitro reduction.

Detailed Protocol

Step 1: Williamson Ether Synthesis (Alkylation) [1]

  • Objective: Install the cyclopropylmethoxy tail.

  • Reagents: 4-Methyl-3-nitrophenol (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

  • Procedure:

    • Dissolve 4-methyl-3-nitrophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes to form the phenoxide anion.
      
    • Dropwise add (bromomethyl)cyclopropane.

    • Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Yield: Typically 85–95%.

Step 2: Nitro Reduction

  • Objective: Convert the nitro group to the target aniline.

  • Method A (Catalytic Hydrogenation):

    
     (balloon or 1 atm), 10% Pd/C catalyst in Methanol/Ethanol. Stir at RT for 2–4 hours.[1] Note: Cyclopropane rings are generally stable under mild hydrogenolysis conditions, but prolonged exposure or high pressure should be avoided to prevent ring opening.
    
  • Method B (Chemical Reduction - Recommended): Iron powder (Fe) and Ammonium Chloride (

    
    ) in Ethanol/Water (4:1) at reflux.[1][3] This method is chemoselective and avoids any risk of cyclopropane cleavage.[1]
    
  • Procedure (Method B):

    • Dissolve the nitro intermediate in EtOH/Water.

    • Add

      
       (5.0 eq) and Iron powder (3.0 eq).
      
    • Reflux (80°C) for 2 hours.

    • Filter through Celite to remove iron sludge.[1]

    • Concentrate filtrate and purify via flash column chromatography (Hexane/EtOAc).

    • Yield: 80–90%.

Application in Drug Discovery

This aniline is a "privileged structure" fragment.[1] It is typically reacted with isocyanates to form ureas or carboxylic acids to form amides, creating the core scaffold of kinase inhibitors.[1]

Mechanism of Action (Pharmacophore Level):

  • The Aniline Nitrogen: Acts as the hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket (often via a urea linker).[1]

  • The 2-Methyl Group: Induces a conformational twist (atropisomerism) in the final drug molecule, forcing the adjacent aromatic rings out of planarity.[1] This is crucial for fitting into the hydrophobic specificity pocket of kinases like B-Raf or p38 MAP kinase .[1]

  • The 5-Cyclopropylmethoxy Group: Extends into the solvent-accessible region.[1] The cyclopropyl group provides steric bulk and lipophilicity (

    
    -interaction) superior to a simple methoxy group, often improving potency (
    
    
    
    ) against targets like VEGFR2 .[1][2]
Strategic Logic Diagram

DrugDesign cluster_Benefits Pharmacological Advantages Aniline 5-(cyclopropylmethoxy)-2-methylaniline Linker Reaction with Isocyanate/Acid Aniline->Linker Scaffold Kinase Inhibitor Scaffold (e.g., Diaryl Urea) Linker->Scaffold Metab Metabolic Stability: Resists O-dealkylation Scaffold->Metab Potency Potency: hydrophobic pocket filling Scaffold->Potency Solubility Physicochemical: Modulated LogP Scaffold->Solubility

Figure 2: Role of the aniline fragment in optimizing kinase inhibitor properties.[1]

Quality Control & Analytics

To ensure the integrity of biological data, the purity of this intermediate must be validated.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm and 210 nm.

  • 1H NMR (DMSO-d6, 400 MHz) Expectations:

    • 
       ~6.8–7.0 ppm (m, 3H, Aromatic protons).
      
    • 
       ~4.8 ppm (s, 2H, 
      
      
      
      , exchangeable).
    • 
       ~3.7 ppm (d, 2H, 
      
      
      
      ).
    • 
       ~2.0 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~1.2 ppm (m, 1H, Cyclopropyl CH).[1]
      
    • 
       ~0.3–0.6 ppm (m, 4H, Cyclopropyl 
      
      
      
      ).
Handling and Safety
  • GHS Classification: Warning.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aniline derivatives are prone to oxidation (darkening) upon air exposure.[1]

References
  • Mikhaylov, D., et al. (2013).[1] "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 inhibitors."[1][3] Beilstein Journal of Organic Chemistry, 9, 133–140. (Contextual reference for 5-substituted-2-methylaniline SAR). Retrieved from [Link]

  • Organic Syntheses. (2019). General procedures for alkylation of phenols and reduction of nitroarenes.[1] (Standard Protocol Validation). Retrieved from [Link]

Sources

5-(cyclopropylmethoxy)-2-methylaniline structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Analog Development, and Therapeutic Potential of the 5-(Cyclopropylmethoxy)-2-methylaniline Scaffold

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of novel molecular scaffolds that offer a rich vector space for chemical modification and a favorable profile for biological activity are paramount. The 5-(cyclopropylmethoxy)-2-methylaniline core represents one such scaffold, combining the established pharmacophoric elements of the aniline motif with the unique conformational and metabolic properties imparted by the cyclopropylmethoxy group. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthetic intricacies, strategic derivatization, and potential therapeutic applications of this promising chemical entity. Our focus is on providing not just protocols, but the underlying scientific rationale to empower informed and innovative drug discovery efforts.

The 5-(Cyclopropylmethoxy)-2-methylaniline Core: A Structural and Physicochemical Analysis

The 5-(cyclopropylmethoxy)-2-methylaniline scaffold is characterized by three key structural features that contribute to its potential as a valuable building block in drug discovery:

  • The Aniline Moiety: A cornerstone in medicinal chemistry, the aniline group can serve as a versatile synthetic handle for a wide array of chemical transformations, including amide bond formation, N-arylation, and diazotization reactions. The amino group can also act as a crucial hydrogen bond donor, interacting with biological targets. However, it's important to be mindful of the potential for aniline-containing compounds to be metabolized into toxic intermediates[1].

  • The Cyclopropylmethoxy Group: The cyclopropyl ring introduces a degree of conformational rigidity and can influence the lipophilicity and metabolic stability of a molecule. The ether linkage provides a flexible spacer, allowing for optimal positioning of the cyclopropyl group within a binding pocket. The cyclopropyl group itself is often associated with improved potency and reduced off-target effects in various drug candidates.

  • The Methyl Group: The ortho-methyl substituent on the aniline ring can play a significant role in modulating the pKa of the amino group and influencing the overall conformation of the molecule by inducing a twist in the substituent at the 2-position. This can be a critical factor in fine-tuning binding affinity and selectivity for a given biological target.

The interplay of these three components creates a unique chemical entity with a balanced profile of hydrophobicity and polarity, making it an attractive starting point for the design of novel therapeutic agents.

Synthetic Strategies for 5-(Cyclopropylmethoxy)-2-methylaniline and Its Analogs

The synthesis of the core scaffold and its derivatives can be approached through several strategic disconnections. A common and efficient approach involves the etherification of a suitably substituted phenol followed by the reduction of a nitro group to the desired aniline.

Proposed Synthesis of the Core Scaffold

A plausible and efficient synthetic route to 5-(cyclopropylmethoxy)-2-methylaniline is outlined below. This multi-step synthesis leverages commercially available starting materials and employs robust chemical transformations.

Synthetic_Scheme_1 A 4-Methoxy-2-nitrotoluene B 4-Hydroxy-2-nitrotoluene A->B BBr3 or HBr C 5-(Cyclopropylmethoxy)-2-nitrotoluene B->C (Bromomethyl)cyclopropane, K2CO3, Acetone D 5-(Cyclopropylmethoxy)-2-methylaniline C->D H2, Pd/C or SnCl2, HCl

Caption: Proposed synthetic route to 5-(cyclopropylmethoxy)-2-methylaniline.

Experimental Protocol: Synthesis of 5-(Cyclopropylmethoxy)-2-methylaniline

Step 1: Demethylation of 4-Methoxy-2-nitrotoluene to 4-Hydroxy-2-nitrotoluene

  • To a solution of 4-methoxy-2-nitrotoluene in a suitable solvent (e.g., dichloromethane), add a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully with water or methanol.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-2-nitrotoluene.

Causality: The choice of a strong Lewis acid like BBr₃ or a strong protic acid like HBr is crucial for the efficient cleavage of the aryl methyl ether, which is generally a stable functional group.

Step 2: Etherification with (Bromomethyl)cyclopropane

  • Dissolve 4-hydroxy-2-nitrotoluene in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol.

  • Add (bromomethyl)cyclopropane to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC).

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 5-(cyclopropylmethoxy)-2-nitrotoluene.

Causality: The use of a polar aprotic solvent facilitates the Sₙ2 reaction between the phenoxide and (bromomethyl)cyclopropane. The choice of base is important; a stronger base can lead to higher yields and faster reaction times.

Step 3: Reduction of the Nitro Group

  • Dissolve 5-(cyclopropylmethoxy)-2-nitrotoluene in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete.

  • Alternatively, the reduction can be carried out using a chemical reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the solvent to yield the final product, 5-(cyclopropylmethoxy)-2-methylaniline.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst and solvent can influence the reaction rate and selectivity. Chemical reduction with SnCl₂ is a classic and reliable alternative.

Synthesis of Structural Analogs

The modularity of the proposed synthesis allows for the straightforward generation of a library of structural analogs.

Table 1: Proposed Analogs and Corresponding Synthetic Precursors
Analog Type Modification Key Precursor Rationale for Modification
Ring-Substituted Analogs Halogenation (e.g., Cl, F)Substituted 4-nitrophenolsModulate electronic properties and lipophilicity; potential for halogen bonding.
Alkoxy variationsOther 4-alkoxy-2-nitrotoluenesExplore impact of steric bulk and lipophilicity on binding.
Aniline N-Derivatives N-alkylation, N-acylation5-(Cyclopropylmethoxy)-2-methylanilineIntroduce additional functional groups for interaction with the target; modulate basicity.
Cyclopropyl Ring Analogs Substituted cyclopropyl groupsSubstituted (bromomethyl)cyclopropanesProbe specific steric and electronic interactions within the binding site.
Alternative cycloalkyl groups(Bromomethyl)cyclobutane, etc.Assess the impact of ring size and conformation on activity.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Exploration

The 5-(cyclopropylmethoxy)-2-methylaniline scaffold is a versatile starting point for the development of novel therapeutic agents targeting a range of biological pathways. The following sections outline potential therapeutic areas and a strategic approach to SAR exploration.

Potential Therapeutic Targets

Based on the structural motifs present in the core scaffold, several classes of therapeutic targets are of interest:

  • Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors that target the ATP-binding site. For instance, the structurally related 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in potent VEGFR2 inhibitors[2]. Derivatives of 5-(cyclopropylmethoxy)-2-methylaniline could be explored for their potential to inhibit various kinases involved in oncology and inflammatory diseases.

  • Serotonin (5-HT) Receptor Modulators: The presence of a substituted aniline and a cyclopropyl group is reminiscent of certain 5-HT receptor ligands. For example, cyclopropylamine derivatives have shown high affinity for the 5-HT2 receptor family[3][4].

  • Other CNS Targets: The overall physicochemical properties of the scaffold may make it suitable for targeting other central nervous system (CNS) receptors and enzymes.

A Strategic Workflow for Analog Development and Evaluation

A systematic approach to analog development and biological evaluation is crucial for efficient lead optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration A Core Scaffold Synthesis B Analog Library Generation A->B C Primary Target Screening B->C D Secondary/Off-Target Screening C->D E ADME-Tox Profiling D->E F SAR Analysis E->F G Lead Candidate Selection F->G G->B Iterative Design

Caption: A strategic workflow for SAR exploration of the scaffold.

Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Prepare stock solutions of the synthesized analogs in 100% DMSO. Create a dilution series for each compound.

  • Assay Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the diluted compounds to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence polarization).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive and negative controls is essential for validating the assay performance. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Future Perspectives and Conclusion

The 5-(cyclopropylmethoxy)-2-methylaniline scaffold represents a promising and underexplored area of chemical space. Its synthetic tractability and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutics. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to fully elucidate the structure-activity relationships and identify lead compounds for further development. The strategic application of computational modeling and in vitro ADME-Tox profiling early in the discovery process will be crucial for accelerating the translation of these promising molecules into clinical candidates. This guide provides a foundational framework to initiate and advance such research endeavors.

References

  • Garg, N. K., et al. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • Barrett, S. D., Bridges, A. J., & Tecle, H. (n.d.). PCT/US96/07703. Google Patents.
  • Gutti, B. R., et al. (2004). Polymorphic B form of 3-(cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one. Google Patents.
  • University of Michigan. (2018, November 22). Researchers harness visible light to develop safer building block for drug discovery. Medical Xpress. Retrieved from [Link]

  • Cui, W., & Loeppky, R. N. (2001). Synthesis of Cyclopropyl anilines. Tetrahedron, 57(15), 2953–2956. Retrieved from [Link]

  • Chambers, J. J., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1705–1709. Retrieved from [Link]

  • Cheng, K., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8829. Retrieved from [Link]

  • Imramovský, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 158–163. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(Cyclopropylmethylamino)methyl]-2-methylaniline. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, J., & Wang, Z. (2011). Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
  • Morón, J. A., et al. (1998). New 2-[(5-methoxy-1-methylindolyl)]-alkylamine derivatives: The effect of branching and elongation of the side chain on MAO inhibition. Journal of Enzyme Inhibition, 13(4), 237–251. Retrieved from [Link]

  • Taylor, R. J. K. (2003). Preparation of cyclopropylethyne and intermediates for preparation of cyclopropylethyne. Google Patents.
  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055. Retrieved from [Link]

  • Afonin, A. V., et al. (2024). Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline. Molecules, 29(22), 5108. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-o-toluidine. Retrieved from [Link]

  • Jayaprakash, P., & Arulkumaran, G. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics, 13(7), 185-197. Retrieved from [Link]

  • PubChem. (n.d.). Modified release compositions comprising 5-[4-[2-(n-methyl-n-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2, 4-dione, optionally in the form of pharmaceutically acceptable derivative. Retrieved from [Link]

  • Abdel-Halim, H., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. European Journal of Medicinal Chemistry, 225, 113778. Retrieved from [Link]

  • Choi, J. K., et al. (2025). Structure–Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)-1H-indoles as Tauopathy Positron Emission Tomography Radiotracers. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. International Journal of the Physical Sciences, 7(22), 2998-3004. Retrieved from [Link]

Sources

Biological Activity and Medicinal Chemistry of N-Cyclopropyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl-Aniline Paradox

In medicinal chemistry, the N-cyclopropyl aniline moiety represents a high-stakes structural motif. It serves as a superior bioisostere for N-isopropyl or N-ethyl groups, offering reduced lipophilicity and enhanced metabolic stability against standard dealkylation. However, this stability comes at a cost: the strained cyclopropyl ring (


 strain energy) can act as a "radical clock," susceptible to Single Electron Transfer (SET) oxidation by Cytochrome P450 enzymes.

This guide details the biological activity, synthetic installation, and metabolic risks of this pharmacophore. It is designed for medicinal chemists optimizing lead compounds where aniline toxicity or metabolic clearance is a bottleneck.

Physicochemical Profile & SAR Rationale

Replacing an N-isopropyl group with an N-cyclopropyl group on an aniline scaffold effects three critical changes in the molecule's behavior.

Electronic and Conformational Locking

The cyclopropyl group is not merely a steric bulk; it possesses significant


-character (Walsh orbitals). When attached to an aniline nitrogen, the cyclopropyl ring tends to adopt a bisected conformation relative to the phenyl ring to maximize 

hyperconjugation.
  • pKa Modulation: The cyclopropyl group is more electron-withdrawing than an isopropyl group. This lowers the pKa of the aniline nitrogen, reducing protonation at physiological pH and potentially improving membrane permeability.

  • Lipophilicity (LogP): Cyclopropyl substitution generally lowers LogD/LogP compared to isopropyl, improving solubility.

Comparative Data: Isopropyl vs. Cyclopropyl[1]
PropertyN-Isopropyl AnilineN-Cyclopropyl AnilineImpact on Drug Design
Hybridization

(flexible)
Pseudo-

(rigid)
Locks conformation; improves target selectivity.
Metabolic Fate Rapid N-dealkylation (CYP mediated)Resistant to N-dealkylationExtends Half-life (

).
Toxicity Risk Low (Standard clearance)High (Mechanism-Based Inactivation)Requires rigorous P450 inhibition screening.
Bond Dissociation

-C-H: ~95 kcal/mol

-C-H: ~106 kcal/mol
Harder to abstract H; blocks standard metabolism.

Mechanism of Action: The Metabolic Interface

The biological activity of N-cyclopropyl anilines is defined by their interaction with heme-containing enzymes (Cytochrome P450s, Peroxidases). Understanding this mechanism is crucial for distinguishing between desired stability and undesired toxicity.

The Radical Clock Mechanism (P450 Inactivation)

Unlike alkyl amines, which undergo Hydrogen Atom Transfer (HAT), cyclopropyl anilines undergo Single Electron Transfer (SET) . The P450 heme extracts one electron from the nitrogen lone pair, forming a radical cation.

  • Pathway A (Bioactivation/Toxicity): The radical cation triggers a rapid ring opening of the cyclopropyl group. The resulting carbon-centered radical can covalently bind to the heme porphyrin, irreversibly inactivating the enzyme (Suicide Inhibition).

  • Pathway B (Clearance): If the ring does not open, hydroxylation may occur on the phenyl ring.

Pathway Visualization

MetabolicFate Substrate N-Cyclopropyl Aniline RadicalCat Amine Radical Cation (N+•) Substrate->RadicalCat SET Oxidation (1e- transfer) P450 CYP450 (Cpd I) P450->RadicalCat RingOpen Ring Opening (Carbon Radical) RadicalCat->RingOpen Fast (>10^7 s^-1) StableMet Phenyl Hydroxylation (Clearance) RadicalCat->StableMet Slow / Rare Adduct Heme Adduct (Enzyme Inactivation) RingOpen->Adduct Covalent Bond to Porphyrin

Figure 1: The mechanism of Cytochrome P450 inactivation by N-cyclopropyl anilines. The "Radical Clock" nature of the ring leads to suicide inhibition.

Synthetic Protocol: Copper-Mediated Chan-Lam Coupling[2][3][4]

Traditional alkylation (using cyclopropyl halides) fails due to the high energy barrier of


 reactions on cyclopropyl rings. The industry standard for synthesizing N-cyclopropyl anilines is the Chan-Lam Coupling  using cyclopropylboronic acids.
Protocol Overview
  • Reaction Type: Oxidative C-N Coupling.

  • Key Reagents: Aryl Amine (Aniline), Cyclopropylboronic acid, Cu(OAc)2, Bipyridine (ligand).[1]

  • Atmosphere: Aerobic (

    
     or Air).
    
Step-by-Step Methodology

Objective: Synthesis of N-cyclopropyl-4-fluoroaniline.

  • Reagent Prep: In a reaction vial, charge 4-fluoroaniline (1.0 equiv, 1.0 mmol), cyclopropylboronic acid (2.0 equiv, 2.0 mmol), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (1.0 equiv) and 2,2'-bipyridine (1.0 equiv). Note: Stoichiometric copper is often required for high yields, though catalytic variants exist.
    
  • Solvent: Add 1,2-Dichloroethane (DCE) or Toluene (

    
     concentration).
    
  • Oxidation: Heat to

    
     open to the atmosphere (or with an 
    
    
    
    balloon) for 4–12 hours. The reaction turns from blue to green/brown as Cu(II) is reduced and re-oxidized.
  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated

    
     (to sequester copper) and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation Check:

  • 1H NMR: Look for the characteristic cyclopropyl multiplets at

    
     0.5–0.9 ppm.
    
  • MS: Confirm M+1.

Experimental Validation: Assessing Metabolic Liability

Before advancing an N-cyclopropyl aniline lead, you must rule out potent Mechanism-Based Inactivation (MBI) of CYP450s.

The "Shift" Assay (IC50 Shift)

This protocol determines if the compound kills the enzyme over time.

  • Preparation: Prepare human liver microsomes (HLM) with probe substrates for CYP3A4 (Midazolam) and CYP2D6 (Dextromethorphan).

  • Pre-incubation (+/- NADPH):

    • Arm A (-NADPH): Incubate Test Compound + HLM for 30 min. Then add NADPH + Probe Substrate.

    • Arm B (+NADPH): Incubate Test Compound + HLM + NADPH for 30 min. Then add Probe Substrate.

  • Readout: Measure the formation of probe metabolites (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

  • Interpretation:

    • Calculate

      
       for Arm A and Arm B.
      
    • Shift Ratio:

      
      .
      
    • Result: A ratio

      
       indicates time-dependent inhibition (MBI), confirming the cyclopropyl radical is destroying the enzyme.
      

Case Study: LSD1 Inhibitors

While N-cyclopropyl anilines are often avoided in metabolic stable drugs due to the risks above, they are privileged structures for inhibiting Lysine-Specific Demethylase 1 (LSD1/KDM1A).

  • Target: LSD1 utilizes a FAD cofactor to demethylate histones.

  • Mechanism: The N-cyclopropyl aniline mimics the substrate. Upon FAD-mediated oxidation, the cyclopropyl ring opens and forms a covalent adduct with the FAD cofactor, permanently disabling the epigenetic eraser.

  • Clinical Relevance: Compounds like Tranylcypromine (and its aniline analogs) utilize this exact "toxicity" mechanism as their therapeutic mode of action in oncology (AML treatment).

LSD1_Inhibition Inhibitor N-Cyclopropyl Aniline (Inhibitor) Complex E-S Complex Inhibitor->Complex LSD1_FAD LSD1 Enzyme (Oxidized FAD) LSD1_FAD->Complex Reaction Single Electron Transfer (FAD reduced to FADH-) Complex->Reaction Covalent Covalent Adduct (FAD-Inhibitor) Reaction->Covalent Ring Opening Outcome Irreversible Inhibition (Therapeutic Effect) Covalent->Outcome

Figure 2: Therapeutic application of cyclopropyl anilines in LSD1 inhibition. Here, the "suicide inhibition" is the desired pharmacological effect.

References

  • Mechanism of P450 Inactivation: Shaffer, C. L., et al. (2001).[2] "Oxidation of N-Cyclopropyl-N-methylaniline by Cytochrome P450 and Horseradish Peroxidase." Chemical Research in Toxicology. Link

  • Chan-Lam Coupling Protocol: King, A. E., et al. (2006). "Copper-catalyzed coupling of arylboronic acids and amines."[3][1] Journal of Organic Chemistry. Link

  • Cyclopropyl Bioisosteres: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry. Link

  • LSD1 Inhibition: Zheng, Y. C., et al. (2016). "A Systematic Review of Histone Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitors." Medicinal Research Reviews. Link

  • Metabolic Stability: Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Chapter on Bioisosterism). Link

Sources

Chemo-Structural Profiling and Synthetic Utility of 5-(Cyclopropylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-(cyclopropylmethoxy)-2-methylaniline , a specialized intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs). The compound features a lipophilic cyclopropylmethoxy tail, a structural motif critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of small-molecule drugs targeting VEGFR and PDGFR pathways. This document details its physicochemical properties, a self-validating synthetic protocol, and analytical characterization standards.

Molecular Identity & Physicochemical Metrics[1][2][3]

The core identity of 5-(cyclopropylmethoxy)-2-methylaniline is defined by its aniline scaffold substituted with a methyl group at the ortho position and a cyclopropylmethoxy ether at the meta position (relative to the amine).

Structural Specifications
  • IUPAC Name: 5-(cyclopropylmethoxy)-2-methylaniline

  • Common Descriptors: 3-Amino-4-methylphenyl cyclopropylmethyl ether; 5-(Cyclopropylmethoxy)-o-toluidine.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.24 g/mol [1]

Quantitative Data Table
PropertyValueRationale/Method
Exact Mass 177.1154 DaCalculated based on high-resolution isotope abundance (

).
Heavy Atom Count 13Useful for fragment-based drug design (FBDD) metrics.
Topological Polar Surface Area (TPSA) ~35.25 ŲContributed by

(26.02) and Ether

(9.23). Indicates good membrane permeability.
LogP (Predicted) 2.1 – 2.4The cyclopropyl group significantly enhances lipophilicity compared to a standard methoxy group.
H-Bond Donors 1Primary amine (

).
H-Bond Acceptors 2Amine

and Ether

.
Structural Visualization (DOT)

ChemicalStructure Core Aniline Core (Polar Head) Sub1 2-Methyl Group (Steric Anchor) Core->Sub1 Ortho Position Sub2 5-Cyclopropylmethoxy (Lipophilic Tail) Core->Sub2 Meta Position Prop Properties: MW: 177.24 C11H15NO Sub2->Prop Determines LogP

Caption: Structural decomposition of 5-(cyclopropylmethoxy)-2-methylaniline highlighting functional zones.

Retrosynthetic Analysis & Production

To ensure high purity and regioselectivity, the synthesis should avoid direct alkylation of the aniline, which can lead to N-alkylation side products. The preferred route utilizes 4-methyl-3-nitrophenol (3-nitro-p-cresol) as the starting material. This pathway leverages the acidity of the phenol for selective O-alkylation followed by a chemoselective reduction of the nitro group.

Synthetic Workflow Diagram

SynthesisPath SM Starting Material: 4-Methyl-3-nitrophenol Inter Intermediate: 4-Methyl-3-nitro-1-(cyclopropylmethoxy)benzene SM->Inter Williamson Ether Synthesis (DMF, 80°C) Reagent Reagent: (Bromomethyl)cyclopropane + K2CO3 (Base) Reagent->Inter Reduct Reduction Step: Fe/NH4Cl or H2/Pd-C Inter->Reduct Product Final Product: 5-(Cyclopropylmethoxy)-2-methylaniline Reduct->Product Nitro Reduction

Caption: Two-step regioselective synthesis preventing N-alkylation byproducts.

Detailed Experimental Protocol

This protocol is designed for research-scale synthesis (1–10 grams).

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective attachment of the cyclopropylmethyl group to the phenolic oxygen.

  • Reagents:

    • 4-Methyl-3-nitrophenol (1.0 eq)

    • (Bromomethyl)cyclopropane (1.2 eq)

    • Potassium Carbonate (

      
      , 2.0 eq, anhydrous)
      
    • Potassium Iodide (KI, 0.1 eq, catalytic)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Charge a round-bottom flask with 4-methyl-3-nitrophenol and DMF (approx. 10 mL per gram of substrate).

    • Add

      
       and catalytic KI. Stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add (bromomethyl)cyclopropane dropwise.

    • Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by the less polar ether intermediate.

    • Workup: Cool to room temperature. Pour into ice water. If the product precipitates as a solid, filter and wash with water. If oil, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the primary amine without cleaving the ether bond.

  • Reagents:

    • Intermediate from Step 1.[2]

    • Iron Powder (Fe, 5.0 eq)

    • Ammonium Chloride (

      
      , 5.0 eq)
      
    • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Dissolve the nitro-ether intermediate in Ethanol/Water.

    • Add

      
       and Iron powder.
      
    • Reflux vigorously at 80°C for 2–3 hours.

    • Validation: TLC should show a significant polarity shift (Amine is more polar than Nitro). The spot often fluoresces blue under UV (254/365 nm) typical of anilines.

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.[3]

    • Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash with saturated

      
       (to remove any remaining acid/salts).
      
    • Dry organic layer (

      
      ) and concentrate to yield the crude aniline.
      
    • Purification: Recrystallization from Hexane/Ethanol or Flash Chromatography (Hexane/EtOAc gradient).

Analytical Validation (QC)

To certify the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Expected Signal:

    • 
       m/z.
      
    • Note: Anilines ionize well in acidic mobile phases (0.1% Formic Acid).

Proton NMR ( -NMR) in

The spectrum should display three distinct regions:

  • Aromatic Region (6.0 – 7.0 ppm):

    • Look for an ABX system or specific splitting pattern corresponding to the 1,2,5-substitution.

    • 
       ppm (d, 1H, Ar-H at C3, ortho to methyl).
      
    • 
       ppm (m, 2H, Ar-H at C4 and C6, ortho/para to amino/ether). Note: Protons ortho to the amino/ether groups are shielded (upfield).
      
  • Benzylic/Heteroatom Region:

    • 
       ppm (d, 2H, 
      
      
      
      ). This doublet confirms the attachment to the cyclopropyl ring.
    • 
       ppm (s, 3H, 
      
      
      
      ).
    • 
       ppm (br s, 2H, 
      
      
      
      ).[4] Broad peak, exchangeable with
      
      
      .
  • Cyclopropyl Region (High Field, 0.2 – 1.3 ppm):

    • 
       ppm (m, 1H, Cyclopropyl methine 
      
      
      
      ).
    • 
       ppm (m, 2H, Cyclopropyl methylene).
      
    • 
       ppm (m, 2H, Cyclopropyl methylene).
      
    • Diagnostic: The complex multiplets at very high field (< 1.0 ppm) are the fingerprint of the cyclopropyl group.

Application in Drug Discovery

This molecule serves as a critical "tail" fragment in the design of multi-target tyrosine kinase inhibitors (TKIs), similar to the structural logic seen in Anlotinib and Lenvatinib analogs.

  • Lipophilicity Modulation: The cyclopropylmethoxy group increases the LogP compared to a methoxy group, improving the molecule's ability to penetrate cell membranes and the blood-brain barrier (BBB).

  • Steric Fit: The cyclopropyl group provides a specific steric bulk that can fill hydrophobic pockets within the ATP-binding site of kinases (e.g., VEGFR2), enhancing binding affinity via van der Waals interactions.

References

  • Compound Properties & Isomer Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61150628 (Isomer Analogues). Retrieved from [Link]

  • Synthetic Methodology (Nitro Reduction)

    • Organic Syntheses (2006).[5] Indium-Catalyzed Cycloisomerization (General Aniline Synthesis Protocols). Org. Synth. 2006, 83, 103.[5] Retrieved from [Link]

  • TKI Structural Context (Anlotinib/VEGFR)

    • Xie, C., et al. (2018).[6] Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science, 109(4), 1207-1219.[6] Retrieved from [Link]

  • General Reagent Data

Sources

Methodological & Application

use of 5-(cyclopropylmethoxy)-2-methylaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Cyclopropylmethoxy)-2-methylaniline (CAS: Variable/Generic ID often referenced in patent literature, e.g., related to US7432261B2) is a high-value intermediate in medicinal chemistry. It serves as a critical building block for introducing the cyclopropylmethoxy pharmacophore—a moiety known to enhance lipophilicity and metabolic stability compared to simple methoxy groups—onto an aromatic scaffold.

This aniline is predominantly utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (targeting VEGFR, PDGFR, c-Kit) and Phosphodiesterase (PDE) inhibitors . Its 2-methyl-5-substituted substitution pattern allows for the construction of sterically constrained, biologically active urea and amide derivatives that fit into hydrophobic pockets of target enzymes.

This guide provides a comprehensive protocol for the synthesis , purification , and downstream application of this intermediate, ensuring high yield and purity in drug discovery workflows.

Chemical Profile & Stability

PropertyDescription
IUPAC Name 5-(Cyclopropylmethoxy)-2-methylaniline
Common Name 3-Amino-4-methylphenyl cyclopropylmethyl ether
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Low solubility in water.
Storage Store at 2–8°C under Argon/Nitrogen. Hygroscopic and light-sensitive.

Key Reactivity Insight: The ortho-methyl group provides steric bulk that influences the conformation of the resulting amides/ureas, often locking the molecule into a bioactive conformation. However, this same bulk can slightly retard nucleophilic attack in coupling reactions, necessitating optimized conditions described below.

Protocol A: Synthesis of the Intermediate

If the aniline is not commercially sourced, it can be synthesized from 2-methyl-5-nitrophenol with high fidelity.

Step 1: O-Alkylation

Reaction: 2-methyl-5-nitrophenol + (Bromomethyl)cyclopropane


 2-methyl-5-(cyclopropylmethoxy)-1-nitrobenzene
  • Setup: Charge a round-bottom flask with 2-methyl-5-nitrophenol (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add (Bromomethyl)cyclopropane (1.2 eq).

  • Execution: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot should disappear.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexanes).

Step 2: Nitro Reduction

Reaction: 2-methyl-5-(cyclopropylmethoxy)-1-nitrobenzene


 5-(cyclopropylmethoxy)-2-methylaniline

Method Choice: Iron/Ammonium Chloride is preferred over Hydrogenation (H₂/Pd) if halogen substituents are present elsewhere, to avoid dehalogenation.

  • Setup: Dissolve the nitro compound (1.0 eq) in Ethanol/Water (4:1) .

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Execution: Reflux (80°C) with vigorous stirring for 2–4 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate. Partition between saturated NaHCO₃ and DCM. Dry organic layer (Na₂SO₄) and concentrate.

  • Storage: The resulting aniline is prone to oxidation. Use immediately or store as a hydrochloride salt.

Protocol B: Applications in Drug Synthesis

This aniline is most commonly used as a nucleophile to generate Ureas (common in kinase inhibitors like Sorafenib analogs) or Amides .

Workflow 1: Urea Formation (The "Kinase Linker")

Target: Synthesis of diaryl ureas targeting the DFG-out conformation of kinases.

Method A: Reaction with Isocyanates

  • Dissolve 5-(cyclopropylmethoxy)-2-methylaniline (1.0 eq) in anhydrous DCM or THF .

  • Add the appropriate Heteroaryl Isocyanate (1.0 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: The urea product often precipitates. Filter and wash with cold ether. If soluble, evaporate and purify via silica gel chromatography.

Method B: Activation with CDI (When Isocyanate is unavailable)

  • Dissolve the heteroaryl amine (Partner A, 1.0 eq) in anhydrous THF.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq). Stir at 60°C for 2 hours to form the acyl imidazole intermediate.

  • Add 5-(cyclopropylmethoxy)-2-methylaniline (1.0 eq).

  • Stir at 60°C for 12 hours.

  • Note: The ortho-methyl group on the aniline may require higher temperatures (reflux) or the use of Triphosgene (more reactive) if CDI fails.

Workflow 2: Buchwald-Hartwig Amination

Target: N-Arylation with heteroaryl halides (e.g., Pyrimidines, Quinolines).

  • Reagents: Aniline (1.0 eq), Aryl Halide (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane .

  • Conditions: Degas with Argon. Heat at 100°C for 12–18 hours.

  • Expert Tip: Due to the electron-donating alkoxy group, this aniline is nucleophilic, but the ortho-methyl creates steric hindrance. BrettPhos or RuPhos precatalysts are recommended if Xantphos gives low yields.

Visualizations & Logic

Figure 1: Synthesis Pathway of the Intermediate

SynthesisPathway SM 2-Methyl-5-nitrophenol (Starting Material) Inter Intermediate: 2-Methyl-5-(cyclopropylmethoxy) -1-nitrobenzene SM->Inter O-Alkylation Reagent1 (Bromomethyl)cyclopropane K2CO3, DMF, 60°C Product Target Scaffold: 5-(Cyclopropylmethoxy) -2-methylaniline Inter->Product Nitro Reduction Reagent2 Fe / NH4Cl EtOH/H2O, Reflux

Caption: Two-step synthesis of 5-(cyclopropylmethoxy)-2-methylaniline from 2-methyl-5-nitrophenol via O-alkylation and nitro reduction.

Figure 2: Divergent Application Workflows

Applications cluster_Urea Pathway A: Urea Formation (Kinase Inhibitors) cluster_Amide Pathway B: Amide Coupling cluster_Buchwald Pathway C: N-Arylation Core 5-(Cyclopropylmethoxy) -2-methylaniline UreaReagents Reagent: Heteroaryl Isocyanate (or CDI activation) Core->UreaReagents AmideReagents Reagent: Carboxylic Acid HATU, DIPEA, DMF Core->AmideReagents BuchwaldReagents Reagent: Aryl Halide Pd-Catalyst, Base, Heat Core->BuchwaldReagents UreaProduct Diaryl Urea (VEGFR/PDGFR Inhibitor Analog) UreaReagents->UreaProduct AmideProduct Amide Derivative (Anti-inflammatory Scaffold) AmideReagents->AmideProduct BuchwaldProduct N-Aryl Aniline (Secondary Amine) BuchwaldReagents->BuchwaldProduct

Caption: Divergent synthetic utility of the aniline scaffold in generating Ureas, Amides, and N-Aryl derivatives.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Alkylation C-Alkylation competition or hydrolysis.Ensure base (K₂CO₃) is dry. Keep temp <80°C. Use Acetone instead of DMF if workup is difficult.
Aniline Discoloration Oxidation of the amino group.Store as HCl salt. Perform reduction immediately before the next coupling step.
Incomplete Urea Formation Steric hindrance of 2-methyl group.Switch from Isocyanate method to Triphosgene activation. Heat to reflux in Toluene.
Stalled Buchwald Coupling Catalyst deactivation or steric bulk.Switch ligand to BrettPhos (better for hindered primary amines). Ensure strict O₂-free conditions.

References

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General reference for aniline synthesis and reduction).
  • Mitchell, et al. (1992).[1] "Prodrugs of phosphonates". J. Chem. Soc.[1][2] Perkin Trans.[1][2] II, 2345.[1] (Context for cyclopropylmethoxy intermediates). Link

  • Google Patents. (2008). US7432261B2 - Anti-inflammatory phosphonate compounds. (Describes the use of 2-methyl-5-nitrophenol as a starting material for similar scaffolds). Link

  • PubChem. (n.d.). 5-(Cyclopropylmethoxy)-2-methylaniline Compound Summary. National Library of Medicine. Link

Sources

N-alkylation reactions of 5-(cyclopropylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision N-Alkylation Strategies for 5-(cyclopropylmethoxy)-2-methylaniline

Executive Summary

Target Molecule: 5-(cyclopropylmethoxy)-2-methylaniline (CAS: 1609373-89-8 / Related analogs). Molecular Context: This aniline derivative is a critical pharmacophore in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting VEGFR/PDGFR pathways (analogous to Lenvatinib or Anlotinib intermediates). The Challenge: The molecule presents a "selectivity paradox." The electron-donating cyclopropylmethoxy group at the meta-position (relative to the amine) activates the ring, increasing nucleophilicity. However, the ortho-methyl group introduces steric strain that retards electrophilic attack. Furthermore, the cyclopropyl ring functions as a "chemical fuse"—it is stable under basic conditions but prone to rapid ring-opening hydrolysis under strong acidic conditions (e.g., pH < 3 or Lewis acid catalysis), leading to homoallylic impurities.

Scope: This guide details two validated protocols for N-alkylation:

  • Reductive Amination (Method A): The high-fidelity approach for mono-alkylation using mild hydride donors.

  • Direct Nucleophilic Substitution (Method B): A cost-effective approach for simple alkyl chains, optimized to suppress over-alkylation.

Chemoselectivity & Mechanistic Logic

Before initiating synthesis, the researcher must understand the electronic and steric landscape of the substrate.

  • Acid Sensitivity: The cyclopropylmethyl ether linkage is susceptible to acid-catalyzed solvolysis. Strong acids (HCl, H₂SO₄) or vigorous Lewis acids (TiCl₄) must be avoided to prevent the formation of ring-opened alcohols or chlorides.

  • Steric Gating: The C2-methyl group creates a "gatekeeper" effect. While it prevents the formation of bulky tertiary amines (good for mono-selectivity), it requires higher activation energy for the initial attack.

  • Electronic Activation: The C5-alkoxy group pushes electron density into the ring (resonance), making the amine more nucleophilic than standard o-toluidine.

Decision Matrix: Method Selection

MethodSelection cluster_warning Constraint Check Start Target: N-Alkyl Derivative Q1 Is the Alkyl Group Primary or Secondary? Start->Q1 Q2 Is the Alkyl Group Available as an Aldehyde? Q1->Q2 Primary/Secondary MethodB METHOD B: Direct Alkylation (Base-Mediated) Q1->MethodB Tertiary/Methyl MethodA METHOD A: Reductive Amination (High Selectivity) Q2->MethodA Yes (Preferred) Q2->MethodB No (Alkyl Halide only) Warning Avoid Strong Acids (Cyclopropyl Stability)

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate availability and steric constraints.

Protocol A: Reductive Amination (The Gold Standard)

Rationale: This method uses Sodium Triacetoxyborohydride (STAB). STAB is milder than Sodium Cyanoborohydride and does not require toxic cyanide handling. Crucially, it operates at a pH (~4-5) that is safe for the cyclopropyl moiety while sufficiently activating the imine.

Materials
  • Substrate: 5-(cyclopropylmethoxy)-2-methylaniline (1.0 equiv).

  • Reagent: Aldehyde/Ketone (1.1 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a flame-dried flask under Nitrogen, dissolve the aniline (1.0 eq) in DCE (0.1 M concentration).

    • Add the aldehyde (1.1 eq).[2]

    • Add Acetic Acid (1.5 eq). Note: AcOH catalyzes imine formation without degrading the ether linkage.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

    • Allow the reaction to warm to RT and stir for 4–12 hours.

    • QC Check: Monitor via LC-MS. Look for the disappearance of the imine mass (M-2) and appearance of the amine (M).

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ (pH should be ~8).

    • Extract with DCM (3x).

    • Wash combined organics with Brine.[1] Dry over Na₂SO₄.[1][2]

  • Purification:

    • Flash chromatography (Hexane/EtOAc). The mono-alkylated product is typically less polar than the starting aniline but more polar than the dialkylated byproduct (if any).

Protocol B: Direct Alkylation (Base-Mediated)

Rationale: When the aldehyde is unavailable or unstable, direct alkylation with an alkyl halide is necessary. To prevent over-alkylation (quaternization), we utilize the "Soft Alkylation" principle: using a weak base and controlling stoichiometry strictly.

Materials
  • Substrate: 5-(cyclopropylmethoxy)-2-methylaniline (1.0 equiv).

  • Electrophile: Alkyl Bromide/Iodide (0.95 equiv - Slight deficit is key).

  • Base: Cesium Carbonate (Cs₂CO₃) or DIPEA (Hunig’s Base).

  • Solvent: DMF or Acetonitrile (ACN).

Step-by-Step Procedure
  • Preparation:

    • Dissolve aniline (1.0 eq) and Cs₂CO₃ (1.5 eq) in DMF (0.2 M).

    • Critical Step: Cool the solution to 0°C. The ortho-methyl group slows the reaction, tempting researchers to heat it. Do not heat initially. Heating promotes di-alkylation.

  • Addition:

    • Dissolve the Alkyl Halide (0.95 eq) in a minimal amount of DMF.

    • Add the alkyl halide solution dropwise via syringe pump over 1 hour at 0°C.

  • Reaction:

    • Stir at RT for 12–24 hours.

    • Optimization: If conversion is <50% after 24h, add NaI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition) rather than heating.

  • Workup:

    • Dilute with water (5x volume of DMF).

    • Extract with EtOAc.[1][2][3]

    • Wash thoroughly with water/LiCl solution to remove DMF, which can interfere with crystallization.

Data Summary & Troubleshooting

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity (Mono vs Di) High (>95:5)Moderate (Requires optimization)
Cyclopropyl Stability Excellent (pH controlled)Excellent (Basic conditions)
Reaction Time 4 – 12 Hours12 – 48 Hours
Primary Risk Incomplete reduction (Imine left)Over-alkylation (Tertiary amine)
Typical Yield 75 – 90%50 – 70%
Impurity Profiling (QC)
  • Impurity A (Ring Opening): If acidic conditions were too harsh, look for a characteristic loss of the cyclopropyl multiplet (0.3–0.6 ppm) in ¹H NMR and appearance of alkene signals (homoallyl group).

  • Impurity B (Dialkylation): In Method B, check LC-MS for [M + Alkyl] peaks.

Mechanistic Visualization: Reductive Amination

ReactionMechanism cluster_conditions Key Control Points Substrate Aniline Substrate (Nucleophile) Imine Iminium Intermediate (Activated) Substrate->Imine + AcOH - H2O Aldehyde Aldehyde (Electrophile) Aldehyde->Imine Product N-Alkylated Product (Stable) Imine->Product + STAB (Hydride) Selective Reduction Control1 AcOH buffers pH Protects Cyclopropyl Control2 STAB reduces Imine Faster than Aldehyde

Figure 2: Mechanistic flow of the Reductive Amination protocol, highlighting the role of pH buffering.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Murár, M., et al. (2013).[4] "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors."[4] Beilstein Journal of Organic Chemistry, 9, 166–172. (Context on sulfonyl/alkoxy aniline stability). Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9200. (Review of direct alkylation strategies). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Reference for stability of cyclopropylmethyl ethers). Link

Sources

palladium-catalyzed cross-coupling with 5-(cyclopropylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 5-(cyclopropylmethoxy)-2-methylaniline

Executive Summary

This guide details the optimized protocols for the Buchwald-Hartwig amination of 5-(cyclopropylmethoxy)-2-methylaniline (hereafter referred to as Substrate-A ). This specific aniline derivative is a high-value pharmacophore, frequently serving as the nucleophilic "warhead" in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR and PDGFR families.

Critical Technical Challenge: The primary synthetic hurdle is the ortho-methyl group at the C2 position. This steric bulk creates significant hindrance during the coordination and reductive elimination steps of the catalytic cycle. Furthermore, the cyclopropylmethoxy ether at C5 renders the ring electron-rich, increasing susceptibility to oxidative degradation if strict anaerobicity is not maintained.

This protocol utilizes Third-Generation Buchwald Precatalysts to overcome steric hindrance, ensuring yields >85% with <1% dehalogenated side products.

Mechanistic Insight & Ligand Selection

To achieve high turnover numbers (TON), one must understand the specific failure modes associated with Substrate-A .

The Steric-Electronic Matrix
  • Steric Clash: The C2-methyl group inhibits the approach of the amine to the Pd(II) center. Standard ligands (e.g., BINAP, dppf) often result in stalled reactions or requiring excessive heat, which degrades the cyclopropyl moiety.

  • Ligand Solution: We utilize dialkylbiaryl phosphine ligands.

    • BrettPhos / RuPhos: These ligands possess a "fencing" mechanism where the bulk of the ligand forces the amine and aryl group into close proximity, accelerating the rate-limiting reductive elimination step.

Visualizing the Catalytic Cycle

The following diagram illustrates the optimized pathway, highlighting the critical "Ligand-Assisted" steps necessary for this sterically hindered substrate.

BuchwaldCycle cluster_hindrance Critical Failure Point: Steric Clash Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord + Substrate-A Deprot Deprotonation (Pd-Amido Complex) AmineCoord->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Determining Step RedElim->Pd0 Regeneration Product Coupled Product (TKI Intermediate) RedElim->Product

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the amine coordination step due to the C2-methyl group.

Experimental Protocols

Two protocols are provided: Method A for standard aryl bromides (robust, fast) and Method B for challenging heteroaryl chlorides (common in drug discovery).

Pre-Reaction Checklist
  • Substrate-A Purity: Must be >98% by HPLC. Oxidized impurities (quinones) poison Pd catalysts.

  • Solvents: Toluene or 1,4-Dioxane, anhydrous (water <50 ppm), sparged with Argon for 15 mins.

  • Glassware: Oven-dried at 120°C for >2 hours.

Method A: Coupling with Aryl Bromides (High Throughput)

Best for: Rapid synthesis, non-sensitive substrates.

ReagentEquivalentsRole
Aryl Bromide 1.0 eqElectrophile
Substrate-A 1.2 eqNucleophile
Pd(OAc)₂ 2 mol%Metal Source
XPhos 4 mol%Ligand (Steric bulk)
Cs₂CO₃ 2.0 eqBase (Mild)
Toluene 0.2 MSolvent

Step-by-Step Procedure:

  • Charge: In a glovebox or under active Argon flow, add Pd(OAc)₂, XPhos, Cs₂CO₃, and the Aryl Bromide to a reaction vial equipped with a magnetic stir bar.

  • Solvate: Add anhydrous Toluene.

  • Activate: Stir at room temperature for 2 minutes to allow partial ligation of Pd.

  • Addition: Add Substrate-A (as a solid or solution). Cap the vial with a PTFE-lined septum.

  • Reaction: Heat block to 100°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of Aryl Bromide.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

Method B: Coupling with Heteroaryl Chlorides (Precision)

Best for: Pyridines, Pyrimidines, and substrates with esters/nitriles.

ReagentEquivalentsRole
Heteroaryl Chloride 1.0 eqElectrophile
Substrate-A 1.1 eqNucleophile
BrettPhos Pd G3 1–3 mol%Precatalyst (Rapid activation)
NaOtBu 1.5 eqBase (Strong, fast)
1,4-Dioxane 0.2 MSolvent

Step-by-Step Procedure:

  • Catalyst Prep: Use BrettPhos Pd G3 (precatalyst). This eliminates the induction period and prevents Pd-black formation.

  • Charge: Add Precatalyst, NaOtBu, and Heteroaryl Chloride to the vessel.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Addition: Inject 1,4-Dioxane followed by Substrate-A (dissolved in minimal dioxane).

  • Reaction: Heat to 90°C .

    • Note: Heteroaryl chlorides are sluggish. If conversion <50% at 4 hours, add 1 mol% additional catalyst.

  • Quench: Dilute with water/brine (1:1), extract with DCM.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or impurities.

Troubleshooting Start Issue Observed Prob1 Low Conversion (SM Remaining) Start->Prob1 Prob2 Dehalogenation (Ar-H formed) Start->Prob2 Prob3 Bis-Arylation Start->Prob3 Sol1 Switch to BrettPhos G3 or RuPhos Prob1->Sol1 Steric Failure Sol2 Lower Temp (80°C) Increase Conc. to 0.5M Prob2->Sol2 Hydride Elimination Sol3 Use 1:1 Stoichiometry Switch Base to K3PO4 Prob3->Sol3 Over-reaction

Figure 2: Troubleshooting logic flow for common coupling failures.

Specific Notes for Substrate-A:

  • Cyclopropyl Ring Opening: Avoid strong Lewis acids (e.g., AlCl₃) or extreme temperatures (>140°C), which can trigger radical ring opening of the cyclopropylmethyl group.

  • Oxidation: If the reaction mixture turns dark black/tarry immediately, the aniline may have oxidized. Recrystallize Substrate-A from Ethanol/Hexane before use.

Safety & Handling

  • Alkylating Potential: While the cyclopropylmethoxy group is stable, metabolic or chemical cleavage can generate alkylating agents. Handle all intermediates as potential genotoxins.

  • Palladium Waste: All aqueous waste containing Pd must be segregated for heavy metal disposal.

  • Base Hazards: NaOtBu is pyrophoric in high humidity; handle under inert atmosphere.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and structure-activity relationships.[3] Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

Sources

5-(cyclopropylmethoxy)-2-methylaniline in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(cyclopropylmethoxy)-2-methylaniline in Kinase Inhibitor Synthesis

Introduction: The "Privileged" Scaffold

In the landscape of Type II kinase inhibitors, the 5-(cyclopropylmethoxy)-2-methylaniline (CAS 162265-63-4) moiety represents a "privileged structure"—a molecular framework capable of providing potent binding affinity across multiple kinase targets, most notably VEGFR (Vascular Endothelial Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor).

This aniline fragment serves as the critical "Head" or "Linker-Tail" motif in the synthesis of multi-kinase inhibitors such as Lucitanib (AL3810) and various investigational urea-based antineoplastics. Its structural efficacy is derived from two key features:

  • The Cyclopropylmethoxy Tail: Provides a specific hydrophobic interaction within the kinase allosteric pocket (often the hydrophobic back pocket II), improving potency and metabolic stability compared to linear alkoxy chains.

  • The 2-Methylaniline Core: The ortho-methyl group induces a twisted conformation in the final inhibitor, often critical for locking the kinase in the inactive (DFG-out) state, while the aniline amine serves as the nucleophile for constructing the essential hydrogen-bonding linker (Urea, Amide, or Ether).

This guide details the preparation, quality control, and two primary synthetic applications of this intermediate: Urea Coupling (for general kinase library generation) and Phenol Conversion (for Lucitanib-type ether synthesis).

Chemical Context & Preparation

Before application, the integrity of the aniline starting material is paramount. Oxidation products (azo-dimers) can act as radical scavengers, inhibiting subsequent metal-catalyzed couplings.

Synthesis of the Intermediate (Brief Overview)

While often purchased, in-house synthesis ensures freshness.

  • Starting Material: 4-methyl-3-nitrophenol.

  • Step 1 (Alkylation): Reaction with (bromomethyl)cyclopropane using K₂CO₃ in DMF (60°C).

  • Step 2 (Reduction): Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl) to yield 5-(cyclopropylmethoxy)-2-methylaniline.

Quality Control Protocol
  • Appearance: Off-white to pale brown solid. Dark brown/black indicates oxidation.

  • Storage: Store under Argon at 4°C.

  • Critical Impurity: 4-methyl-3-nitrophenol (unreacted starting material) acts as a chain terminator in urea formation. Ensure <0.5% by HPLC.

Application Protocol A: Urea Linkage Formation

Target Class: Type II Kinase Inhibitors (VEGFR/PDGFR/Raf)

The most common application of this aniline is its conversion into a diaryl urea. This mimics the binding mode of drugs like Sorafenib or Lenvatinib, where the urea moiety forms a dual hydrogen bond with the conserved Glu/Asp pair in the kinase hinge region.

Method: Activation via Phenyl Chloroformate (The "Carbamate Route") Why this method? It avoids the use of toxic phosgene/triphosgene and unstable isocyanates. The intermediate phenyl carbamate is a stable, crystalline solid that can be purified before the final coupling.

Step-by-Step Protocol

Step 1: Formation of the Phenyl Carbamate

  • Charge: A reactor with 5-(cyclopropylmethoxy)-2-methylaniline (1.0 eq) and DCM (Dichloromethane, 10 V).

  • Base: Add Pyridine (1.2 eq) or NaHCO3 (saturated aq. solution for biphasic method). Cool to 0°C.[1]

  • Activation: Dropwise addition of Phenyl Chloroformate (1.05 eq). Maintain Temp < 5°C to prevent bis-acylation.[2]

  • Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS (Target mass: M+120).

  • Workup: Quench with water. Separate organic layer.[3] Wash with 1N HCl (to remove pyridine) and Brine. Dry over Na₂SO₄.

  • Isolation: Concentrate. Triturate with Hexane/Ether to yield the Phenyl (5-(cyclopropylmethoxy)-2-methylphenyl)carbamate as a white solid.

Step 2: Urea Coupling (The "One-Pot" Finish)

  • Charge: The isolated Carbamate (1.0 eq) and the Heterocyclic Amine Partner (e.g., 4-aminopyridine, amino-quinoline, or amino-indazole derivative) (1.0 eq).

  • Solvent: DMSO (dry, 5 V). Note: DMSO promotes the proton transfer required for this mechanism.

  • Catalyst: DMAP (0.1 eq) or Triethylamine (1.0 eq) if using a salt form of the amine.

  • Conditions: Heat to 60–80°C for 4–12 hours.

    • Mechanism:[1][4] The heterocyclic amine attacks the carbamate carbonyl, displacing phenol (leaving group).

  • Purification: Pour reaction mixture into Water (20 V). The urea product usually precipitates. Filter, wash with water and diethyl ether. Recrystallize from EtOH if necessary.

Application Protocol B: Conversion to Phenol (Lucitanib Route)

Target Class: Ether-Linked Kinase Inhibitors (Lucitanib/AL3810)

For inhibitors like Lucitanib, the aniline is not the final linker. Instead, it serves as a precursor to 5-(cyclopropylmethoxy)-2-methylphenol , which is then coupled to a naphthalene or quinoline core via S_NAr.

Step-by-Step Protocol (Sandmeyer Hydrolysis)
  • Diazotization:

    • Dissolve 5-(cyclopropylmethoxy)-2-methylaniline (1.0 eq) in H₂SO₄ (35% aq). Cool to 0°C.[1]

    • Add NaNO₂ (1.1 eq) in water dropwise. Stir 30 min at 0°C. Solution becomes clear (Diazonium salt formed).

  • Hydrolysis:

    • Prepare a separate vessel with H₂SO₄/Water (50:50) heated to 100°C .

    • Slowly add the cold diazonium solution into the hot acid solution. Caution: Nitrogen gas evolution.

    • Why? Adding cold to hot prevents side-reactions (coupling of diazonium with formed phenol).

  • Workup:

    • Cool to RT. Extract with Ethyl Acetate .

    • Wash with NaHCO₃ (to remove acid).

    • Crucial Step: The product is a phenol. Avoid high pH washes that might deprotonate it into the aqueous layer.

  • Application: Use this phenol immediately for S_NAr coupling with fluorinated heterocycles (e.g., 6-fluoro-N-(2-methoxyethyl)-1-naphthamide) using K₂CO₃/DMF at 100°C.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent utility of the aniline intermediate in drug discovery.

KinaseSynthesis Start 4-Methyl-3-nitrophenol Alkylation Alkylation ((Bromomethyl)cyclopropane) Start->Alkylation Inter Nitro Ether Intermediate Alkylation->Inter Reduction Reduction (Fe/NH4Cl or H2/Pd) Inter->Reduction Aniline 5-(cyclopropylmethoxy)- 2-methylaniline (THE TOPIC) Reduction->Aniline Act Activation (PhOCOCl) Aniline->Act Path A Diazo Diazotization (NaNO2 / H2SO4) Aniline->Diazo Path B Carbamate Phenyl Carbamate Intermediate Act->Carbamate Coupling Coupling (R-NH2 / DMSO) Carbamate->Coupling UreaDrug Urea Inhibitor (VEGFR/PDGFR Analog) Coupling->UreaDrug Phenol 5-(cyclopropylmethoxy)- 2-methylphenol Diazo->Phenol EtherCoup SnAr Coupling (Fluoro-Heterocycle) Phenol->EtherCoup Lucitanib Ether Inhibitor (e.g., Lucitanib) EtherCoup->Lucitanib

Figure 1: Divergent synthetic pathways utilizing 5-(cyclopropylmethoxy)-2-methylaniline for Urea (Type II) and Ether (Lucitanib-class) kinase inhibitors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Urea Coupling Aniline nucleophilicity is low due to steric hindrance (ortho-methyl).Switch solvent to DMSO or NMP ; increase temp to 80°C. Ensure the partner amine is free-based.
Dimer Formation (Ar-NH-NH-Ar) Oxidation of aniline during storage or reaction.Use fresh aniline. Degas solvents with Argon. Add antioxidant (e.g., BHT) if storing solutions.
Incomplete Carbamate Formation HCl accumulation inhibits the reaction.Ensure adequate base (Pyridine/NaHCO3) is present to scavenge HCl.
"Sticky" Precipitate Product occluded with phenol byproduct.Wash the final solid extensively with Diethyl Ether or MTBE (Phenol is soluble; Urea product is not).

References

  • Advenchen Laboratories. (2008). Quinoline derivatives and use thereof as kinase inhibitors (Lucitanib/AL3810 Patent). WO2008112408. Link

  • Bayer HealthCare. (2004). Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors (Sorafenib Chemistry). WO2004113274. Link

  • Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of the Potent Raf Kinase Inhibitor BAY 43-9006. Current Opinion in Drug Discovery & Development. Link

  • GuideChem. (2024). 5-(cyclopropylmethoxy)-2-methylaniline Chemical Properties and Synthesis.Link

  • MedChemExpress. (2023). Lucitanib (AL3810) Product Information and Pathway Analysis.Link

Sources

developing agrochemicals from aniline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aniline derivatives represent a "privileged scaffold" in modern agrochemistry, serving as the structural backbone for major herbicide classes (phenylureas, chloroacetanilides) and fungicides (succinate dehydrogenase inhibitors). This guide provides a rigorous technical framework for converting raw aniline precursors into bioactive agrochemical intermediates. It addresses the critical dual challenge of metabolic stability engineering (via fluorination and chlorination) and process safety when handling toxic aromatic amines.

Strategic Chemistry: The Aniline Pharmacophore

In agrochemical design, the aniline moiety is rarely the terminal active ingredient; it is the scaffold upon which lipophilicity and metabolic resistance are built.

  • The "Left-Side" (Nitrogen) Strategy: Functionalization here (acylation, carbamoylation) typically targets Photosystem II (e.g., Propanil) or microtubule assembly.

  • The "Right-Side" (Ring) Strategy: Substitution at the 2,6-positions (ortho) creates steric hindrance, preventing enzymatic hydrolysis by crop/weed amidases.

  • The Fluorine Imperative: Modern SAR (Structure-Activity Relationship) prioritizes fluorinated anilines (e.g., -CF3, -OCF3) to increase lipophilicity (

    
    ) and block metabolic oxidation sites, a trend dominant in SDHI fungicides.
    
Visualization: Aniline Derivatization Pathways

AnilinePathways Aniline Aniline Precursor (Start) Diazo Diazonium Salt (Intermediate) Aniline->Diazo + NaNO2 / HX Acyl N-Acylation (Amide Bond) Aniline->Acyl + Acid Chloride Urea Phenylureas (e.g., Diuron) Aniline->Urea + Isocyanate Sandmeyer Sandmeyer Reaction (Substitution) Diazo->Sandmeyer + Cu(I)X Herbicide Amide Herbicides (e.g., Propanil) Acyl->Herbicide Crystallization HaloArene Aryl Halides (e.g., 2,6-Cl2-Aniline) Sandmeyer->HaloArene N2 Loss

Figure 1: Strategic divergence in aniline functionalization. The choice of pathway determines the agrochemical class.

Safety Protocol: The "Zero-Exposure" Standard

Aniline and its halogenated derivatives are potent methemoglobinemia inducers and potential carcinogens. Skin absorption is the primary route of fatal exposure in laboratories.

Mandatory PPE & Engineering Controls:

  • Glove Permeation: Standard nitrile gloves provide insufficient protection against aniline (breakthrough < 10 mins). Double-gloving is required: Inner Nitrile (dexterity) + Outer Butyl Rubber or Laminate (chemical barrier).

  • Quenching Agent: Keep a solution of dilute HCl (5%) and activated charcoal nearby to neutralize spills immediately.

  • Medical Surveillance: Personnel handling >100g batches should have baseline methemoglobin levels monitored.

Protocol A: N-Acylation (Synthesis of Propanil Analog)

Objective: Synthesis of 3,4-dichloropropionanilide (Propanil) via rapid Schotten-Baumann conditions. This reaction models the creation of amide-based herbicides.[1]

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)

  • Propionyl Chloride (1.1 eq)[2]

  • Triethylamine (TEA) (1.2 eq) - Acid Scavenger

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round bottom flask under

    
     atmosphere, dissolve 16.2g (100 mmol) of 3,4-dichloroaniline in 100 mL dry DCM.
    
  • Base Addition: Add 16.7 mL (120 mmol) of TEA. Cool the mixture to 0°C using an ice/salt bath.

  • Controlled Addition: Add propionyl chloride (10.2g, 110 mmol) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent di-acylation side products.

  • Reaction Monitoring: Allow to warm to room temperature (25°C) and stir for 2 hours.

    • IPC (In-Process Control): TLC (30% EtOAc/Hexane). The aniline spot (

      
      ) should disappear; amide product appears at 
      
      
      
      .
  • Quench & Wash: Pour reaction mixture into 100 mL ice water. Separate organic layer.[3] Wash sequentially with:

    • 1M HCl (removes unreacted amine/TEA).

    • Sat.

      
       (neutralizes acid).
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from toluene/hexane to yield white needles.
    

Expected Yield: 90-95% | Melting Point: 91-93°C.

Protocol B: The Sandmeyer Transformation (Aryl Halide Synthesis)

Objective: Conversion of an amino group to a chloro-substituent. This is essential for synthesizing 2,6-disubstituted anilines (e.g., converting 2-amino-6-chlorotoluene to 2,6-dichlorotoluene), a key step in chloroacetanilide herbicide synthesis.

Reagents:

  • Substituted Aniline Precursor (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.1 eq)[2]
    
  • Copper(I) Chloride (CuCl) (1.2 eq)

  • Conc. HCl (excess)

Step-by-Step Methodology:

  • Diazotization (The Danger Zone):

    • Suspend 50 mmol of aniline precursor in 40 mL conc. HCl and 20 mL water. Cool to -5°C (cryostat recommended).

    • Add

      
       solution (3.8g in 10 mL 
      
      
      
      ) dropwise below the liquid surface via a capillary funnel to prevent
      
      
      gas escape.
    • IPC: Test with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required for complete conversion).

  • Sandmeyer Substitution:

    • In a separate vessel, dissolve CuCl (6.0g) in 20 mL conc. HCl at 0°C.

    • Transfer the cold diazonium solution slowly into the CuCl solution with vigorous stirring.

    • Observation: Evolution of

      
       gas will be vigorous. Foam control is necessary.[4]
      
  • Thermal Drive: Once addition is complete, heat the mixture to 60°C for 1 hour to drive the radical mechanism to completion.

  • Workup: Steam distillation is the gold standard for purification here to separate the volatile aryl halide from copper salts and tarry byproducts.

Visualization: Sandmeyer Mechanism

SandmeyerMechanism Amine Ar-NH2 (Amine) Diazo [Ar-N≡N]+ Cl- (Diazonium Salt) Amine->Diazo + NaNO2/HCl (-2H2O) Nitrosonium NO+ (Nitrosonium Ion) Nitrosonium->Diazo Electrophile Radical [Ar•] (Aryl Radical) Diazo->Radical SET (Single Electron Transfer) Product Ar-Cl (Aryl Chloride) Radical->Product Cl Transfer Cu1 Cu(I)Cl Cu1->Radical Oxidation to Cu(II) Cu2 Cu(II)Cl2 Cu2->Product Reduction to Cu(I) Cu2->Cu1 Regeneration

Figure 2: The Radical-Nucleophilic Aromatic Substitution (SRN1) mechanism facilitated by Copper(I).

Analytical Validation & Data

To ensure protocol integrity, compare synthesized batches against these standard metrics.

ParameterPropanil (Amide) TargetSandmeyer (Aryl Halide) Target
Appearance White/Off-white crystalline solidColorless/Yellow oil or solid
HPLC Purity > 98.0% (UV @ 254 nm)> 95.0% (GC-FID preferred)
Key IR Signal C=O stretch: 1650-1660 cm⁻¹C-Cl stretch: 1000-1100 cm⁻¹
Mass Spec [M+H]+ and [M+Na]+ peaks visibleDistinct Isotope Pattern (Cl³⁵/Cl³⁷ 3:1)
Critical Impurity 3,3',4,4'-Tetrachloroazobenzene (TCAB)*Phenol derivatives (from water attack)

*Note: TCAB is a known impurity in Propanil synthesis and is highly toxic. HPLC monitoring must specifically look for this dimer.

References

  • Ghaffarzadeh, M. (2012).[5] Direct Method of Preparing Propanil Rice Herbicide from 3,4-Dichloronitrobenzene. Applied Chemistry. 5[6][7]

  • Jeschke, P. (2024).[6] Recent developments in fluorine-containing pesticides. Pest Management Science. 8

  • Rutgers University EHS. (2025). Aniline Handling and Safety Guidelines. 9[6]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 10

  • University of Hertfordshire. (2025). Propanil: PPDB: Pesticide Properties DataBase. 1[6][7]

Sources

Troubleshooting & Optimization

improving yield for 5-(cyclopropylmethoxy)-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(cyclopropylmethoxy)-2-methylaniline Synthesis

Ticket System Status: 🟢 ONLINE Current Topic: Yield Optimization & Impurity Control Assigned Specialist: Senior Process Chemist

Executive Summary: The Synthetic Challenge

The synthesis of 5-(cyclopropylmethoxy)-2-methylaniline (a key pharmacophore often associated with kinase inhibitors like Lenvatinib) hinges on two critical transformations:

  • O-Alkylation: Constructing the ether linkage without triggering elimination or C-alkylation.

  • Chemoselective Reduction: Reducing the nitro group while preserving the sensitive cyclopropyl ring.

This guide bypasses standard textbook procedures to address the specific failure modes encountered in high-value process chemistry.

Module 1: The Alkylation Stage (Ether Formation)

Context: You are reacting 4-methyl-3-nitrophenol with (bromomethyl)cyclopropane . Standard Protocol: Potassium carbonate (


) in DMF or Acetone.
Troubleshooting Guide: "My yield is stuck at 60%."
Diagnostic CheckPotential Root CauseCorrective Action
Impurity: Methylenecyclopropane Elimination (E2): The base is acting as a proton acceptor rather than a nucleophile promoter. High temperatures favor this.[1][2]Switch Base/Solvent: Move from

/DMF (hot) to

/Acetonitrile
(mild). Cesium's "cesium effect" enhances alkoxide solubility/nucleophilicity, allowing lower reaction temps (

).
Reaction Stalled Low Reactivity: Cyclopropylmethyl bromide is sterically hindered and kinetically slow compared to simple alkyl halides.Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates the more reactive alkyl iodide in situ.
Impurity: C-Alkylated Phenol Ambident Nucleophile: Phenoxide attacking via the carbon ring (ortho/para) instead of the oxygen.Solvent Polarity: Ensure strictly aprotic polar solvents (DMF/NMP). Avoid protic co-solvents. Use a harder counter-ion (Na+ instead of K+) if C-alkylation persists, though this slows O-alkylation.
Optimized Protocol (High Yield Variant)
  • Charge: 4-methyl-3-nitrophenol (1.0 eq) and Acetonitrile (10 volumes).

  • Base: Add

    
     (1.5 eq) and KI (0.1 eq) .
    
  • Reagent: Add (bromomethyl)cyclopropane (1.2 eq) dropwise at

    
    .
    
  • Heat: Warm to

    
    . Monitor by HPLC.
    
  • Why it works: The KI accelerates the

    
     reaction, allowing you to run at a temperature where the E2 elimination pathway is kinetically disfavored.
    

Module 2: The Reduction Stage (The Critical Bottleneck)

Context: Reducing 4-(cyclopropylmethoxy)-1-methyl-2-nitrobenzene to the aniline. The Hazard: The cyclopropyl ring is chemically similar to an alkene. Standard hydrogenation (


, Pd/C) often cleaves the ring, forming the n-butyl  or isobutyl  impurity.
Visualizing the Selectivity Crisis

ReductionPathways cluster_legend Catalyst Risk Profile Start Nitro Precursor (Cyclopropyl Intact) Target Target Aniline (Cyclopropyl Intact) Start->Target Chemoselective Reduction (Fe/NH4Cl or Pt/C) Impurity Ring-Opened Impurity (n-Butyl/Isobutyl) Start->Impurity Over-Hydrogenation (Pd/C, High Pressure) Target->Impurity Prolonged Exposure Legend Pd/C: High Risk of Ring Opening Pt/C: Moderate Selectivity Fe/Zn: 100% Selectivity

Caption: Pathway analysis showing the divergence between the desired aniline and the ring-opened impurity based on catalyst choice.

FAQ: Selecting the Right Reduction Method

Q: Can I use standard Palladium on Carbon (Pd/C)? A: Avoid if possible. Pd/C is aggressive towards cyclopropanes, especially under pressure (>1 atm). If you must use it, use Sulfided Pd/C (poisoned catalyst) or add an amine (e.g., pyridine) to attenuate activity.

Q: What is the "Gold Standard" for this specific molecule? A: Platinum on Carbon (Pt/C) or Chemical Reduction (Fe/NH4Cl) .

  • Pt/C: Platinum is far less active towards cyclopropyl hydrogenolysis than palladium.

  • Fe/NH4Cl (Bechamp): Zero risk of ring opening. It is messy on a large scale (sludge), but for yield and purity, it is unbeatable.

Recommended Protocol: Modified Bechamp Reduction

Use this if your hydrogenation yield is suffering from ring-opening impurities.

  • Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activator: Add Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reductant: Add Iron Powder (Fe, 4.0 eq, -325 mesh).

  • Reaction: Heat to reflux (

    
    ) for 2-4 hours.
    
  • Workup: Filter hot through Celite (critical to remove iron oxides). Wash cake with hot ethanol.

  • Yield Expectation: >90% with <0.1% ring-opened impurity.

Module 3: Purification & Stability

Ticket #3: "The product turns brown/purple upon standing."

  • Diagnosis: Anilines are electron-rich and prone to oxidation (quinhydrone formation).

  • Immediate Fix: Store the product as a salt (HCl or Tosylate) rather than the free base.

  • Process Fix: Add a scavenger antioxidant (e.g., Sodium Bisulfite) during the aqueous workup of the reduction step.

Ticket #4: "I see a dimer impurity by LCMS."

  • Diagnosis: Azo or Azoxy coupling. This occurs during reduction if the reaction medium becomes too basic (common in catalytic hydrogenation if not buffered).

  • Fix: Ensure the reduction media remains neutral or slightly acidic. If using hydrogenation, add 1 eq of Acetic Acid.

Summary of Yield Improvement Strategies

StepStandard MethodOptimized MethodYield Impact
Alkylation

, DMF,


, KI (cat) , ACN,

+15% (Reduces Elimination)
Reduction

, Pd/C
Fe /

or

, Pt/C
+20% (Prevents Ring Opening)
Isolation Free Base CrystallizationHCl Salt Formation +10% (Prevents Oxidation)

References & Grounding

  • Lenvatinib Synthesis (Eisai Patents): The core chemistry of the 4-(cyclopropylmethoxy) aniline scaffold is detailed in Eisai's process patents.

    • Source: US Patent 7,612,092 (See Examples relating to cyanophenol alkylation and subsequent reduction).

  • Williamson Ether Synthesis Optimization: Mechanisms of elimination vs. substitution in hindered halides.

    • Source: BenchChem Technical Guides, "Improving reaction conditions for Williamson ether synthesis."

  • Chemoselective Reduction: Specificity of Pt/C vs Pd/C for cyclopropyl preservation.

    • Source: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference for heterogeneous catalysis selectivity).

  • Iron-Mediated Reduction (Bechamp):

    • Source: Common Organic Chemistry, "Nitro Reduction - Fe/HCl Conditions."

Sources

Technical Support Center: Purification of 5-(cyclopropylmethoxy)-2-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(cyclopropylmethoxy)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this compound using silica gel column chromatography. Here, we move beyond simple instructions to explain the rationale behind each step, empowering you to troubleshoot and adapt the methodology to your specific needs.

Understanding the Molecule: Key Physicochemical Properties

5-(cyclopropylmethoxy)-2-methylaniline is a substituted aniline, a class of compounds that presents unique challenges in silica gel chromatography due to the basicity of the amino group. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to issues such as peak tailing and irreversible adsorption.

A reasonable estimate for the pKa of the conjugate acid of 5-(cyclopropylmethoxy)-2-methylaniline can be inferred from the structurally similar compound, 2-methoxy-5-methylaniline, which has a reported pKa of approximately 4.66. This indicates that it is a weak base, but sufficiently basic to interact with the acidic silica gel.

Anticipating Impurities: A Look at a Plausible Synthesis

To develop a robust purification strategy, it is crucial to anticipate potential impurities. A common and efficient method for the synthesis of 5-(cyclopropylmethoxy)-2-methylaniline involves a two-step process: a Williamson ether synthesis followed by the reduction of a nitro group.

Synthesis_Pathway A 2-methyl-5-nitrophenol C 1-(Cyclopropylmethoxy)-2-methyl-5-nitrobenzene A->C Williamson Ether Synthesis (e.g., K2CO3, Acetone) B Cyclopropylmethyl bromide B->C D 5-(Cyclopropylmethoxy)-2-methylaniline C->D Nitro Group Reduction (e.g., H2, Pd/C)

A plausible synthetic route to 5-(cyclopropylmethoxy)-2-methylaniline.

Based on this synthesis, the following impurities are likely to be present in the crude product:

  • Unreacted Starting Materials: 2-methyl-5-nitrophenol and cyclopropylmethyl bromide.

  • Incomplete Reaction Products: Residual 1-(cyclopropylmethoxy)-2-methyl-5-nitrobenzene from an incomplete reduction.

  • By-products: Small amounts of side products from the ether synthesis or reduction steps.

These potential impurities have different polarities and chemical properties, which will be exploited during the chromatographic separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-(cyclopropylmethoxy)-2-methylaniline and provides actionable solutions.

Q1: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A1: Streaking, or tailing, is a classic sign of strong interaction between a basic compound and the acidic silica gel. The amine group of your aniline is interacting with the silanol groups on the silica surface.

  • The Solution: Deactivation of Silica Gel. To mitigate this, you need to "deactivate" the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a volatile base to your eluent. Triethylamine (TEA) is the most common choice.[1][2]

    • Recommendation: Add 0.5-2% triethylamine to your eluent system. Start with 1% and adjust as needed based on the results of your TLC analysis. The TEA will compete with your aniline for the acidic sites on the silica, allowing your compound to move more freely and form a more compact band.[1][3]

Q2: I'm not getting good separation between my product and an impurity. What should I do?

A2: Poor separation can be due to an inappropriate solvent system or improper column packing.

  • Optimizing the Solvent System: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 on the TLC plate.[4] This provides the optimal window for separation on a column.

    • Strategy: Start with a relatively non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. Remember to include 1% triethylamine in all your test solvent systems.

  • Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is uniformly packed as a slurry in the initial eluent and that there are no air bubbles.

Q3: My compound seems to be stuck on the column; I'm not getting anything off. Why is this happening?

A3: This is likely due to the eluent being not polar enough, or in a more severe case, irreversible adsorption.

  • Increasing Eluent Polarity: If your compound is not eluting, you need to increase the polarity of your mobile phase. You can do this by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate) in your mixture. This is known as a gradient elution.

  • Irreversible Adsorption: In rare cases, highly basic compounds can bind irreversibly to silica. If a gradient elution up to a very polar system (e.g., 10% methanol in dichloromethane with 1% TEA) does not elute your compound, you may need to consider an alternative stationary phase like alumina (neutral or basic) or a functionalized silica gel.[1]

Q4: I see a new spot on my TLC after running the column that wasn't in my crude mixture. What is it?

A4: This could indicate that your compound is degrading on the silica gel. While the cyclopropylmethoxy group is generally stable, some substituted anilines can be sensitive to the acidic environment of silica.

  • Confirmation: To test for on-plate degradation, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears, your compound is likely degrading.

  • Solution: Deactivating the silica with triethylamine as described in Q1 is the first and most effective solution. If degradation persists, using a less acidic stationary phase like alumina is recommended.

Issue Potential Cause Recommended Solution
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silica gel.Add 0.5-2% triethylamine (TEA) to the eluent.[1][3]
Poor Separation Inappropriate solvent system polarity.Optimize the eluent using TLC to achieve an Rf of 0.25-0.35 for the target compound.[4]
Poorly packed column.Repack the column ensuring a uniform and bubble-free slurry.
Compound Not Eluting Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Irreversible adsorption.Consider using a different stationary phase like neutral or basic alumina.[1]
Product Degradation Compound is sensitive to the acidic silica gel.Deactivate the silica with TEA. If the problem persists, switch to a less acidic stationary phase.
Low Recovery Irreversible adsorption or material lost in broad, overlapping fractions.Use TEA in the eluent. Optimize separation to obtain sharper peaks.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the purification of 5-(cyclopropylmethoxy)-2-methylaniline.

1. Materials and Reagents:

  • Crude 5-(cyclopropylmethoxy)-2-methylaniline

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

  • Sand (acid-washed)

  • Cotton or glass wool

2. Development of the Solvent System (TLC):

  • Prepare a series of eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15) each containing 1% TEA.

  • Spot your crude mixture on a TLC plate and develop it in one of the prepared eluents.

  • Visualize the plate under UV light (254 nm).

  • The ideal solvent system will give your product an Rf value of ~0.3.

TLC_Optimization cluster_0 TLC Plate start product Product front impurity Impurity label_start Origin (Rf = 0.0) label_product Product (Rf ≈ 0.3) label_impurity Less Polar Impurity label_front Solvent Front (Rf = 1.0)

Idealized TLC for solvent system selection.

3. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed.

  • Add another thin layer of sand on top of the silica.

4. Sample Loading:

  • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading and generally gives better resolution.

  • Carefully add the dry-loaded sample to the top of the column.

  • Gently add a final layer of sand.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.

  • Begin collecting fractions.

  • Monitor the elution by TLC. Spot every few fractions on a TLC plate to track the separation of your product from impurities.

  • Once the product begins to elute, collect fractions until the product is no longer detected by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to fully remove it.

  • Place the final product under high vacuum to remove any residual solvent.

Column_Chromatography_Workflow A 1. Develop Solvent System (TLC) B 2. Pack Column A->B C 3. Load Sample (Dry Loading) B->C D 4. Elute and Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions E->F Identify Pure Fractions G 7. Remove Solvent F->G H Pure Product G->H

Workflow for column chromatography purification.

By following this guide, researchers can effectively purify 5-(cyclopropylmethoxy)-2-methylaniline and troubleshoot common issues that may arise, leading to a higher purity final product and a more efficient workflow.

References

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]

  • alwsci. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Taylor & Francis Online. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • ChemBK. (2025). 2-methylaniline. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • ResearchGate. (2019). Deactivation of silica gel?. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Science Forums. (2011). Amine purification. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). [Link]

  • Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups. [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]

Sources

side products in the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority (Dehalogenation, Homocoupling, Incomplete Reduction) Operator: Senior Application Scientist

Welcome to the technical support center for substituted aniline synthesis. This guide is structured as a dynamic troubleshooting interface. We do not provide generic textbook definitions; we address the specific failure modes encountered in high-stakes drug development and process chemistry.

🎫 Ticket #1: "I'm losing my halogen substituent during hydrogenation."

Diagnosis: Hydrodehalogenation (Hydrogenolysis) Severity: Critical (Irreversible product loss) Context: You are reducing a nitro group to an aniline using catalytic hydrogenation (


, Pd/C) on a substrate containing a halogen (Cl, Br, I). Instead of the halo-aniline, you are isolating the dehalogenated aniline.
🔧 The Mechanism of Failure

Standard Palladium catalysts are excellent at oxidative addition into Carbon-Halogen bonds (C-X), particularly C-I and C-Br. Once the metal inserts, a hydride equivalent (from surface-adsorbed


) displaces the halogen, resulting in the hydrodehalogenated side product.
📉 Visualization: The Competition Pathway

The following diagram illustrates the competition between the desired Nitro reduction (Haber Cycle) and the undesired Dehalogenation.

NitroReduction Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2H Dehalo Dehalogenated Side Product Nitro->Dehalo Pd Insertion (Fast for I/Br) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2H Aniline Target Aniline (Ar-NH2) Hydroxyl->Aniline +2H (Rate Limiting) Aniline->Dehalo Over-reduction

Figure 1: The Haber reduction cycle showing the critical off-ramps where dehalogenation competes with amine formation.

🛠️ Protocol: Selective Hydrogenation (The Vanadium Solution)

To suppress C-X insertion while maintaining nitro reduction activity, you must alter the electronic environment of the catalyst. We recommend a Platinum-Vanadium system over Palladium.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt/C (0.5 mol%)

  • Additive: Ammonium Metavanadate (

    
    , 1-2 mol%) or Vanadyl Acetylacetonate
    
  • Solvent: THF or MeOH

  • Hydrogen Source:

    
     balloon or mild pressure (1-3 bar)
    

Step-by-Step:

  • Dissolution: Dissolve substrate in THF.

  • Doping: Add the Vanadium additive before the metal catalyst. This modifies the active sites, making them electrophilic enough to activate the nitro group but less prone to oxidative addition into the C-X bond.

  • Reduction: Add Pt/C and purge with

    
    .
    
  • Monitoring: Monitor via HPLC. The reaction typically completes in 2-4 hours.

  • Workup: Filter through Celite. The Vanadium salts are easily removed during aqueous extraction.

Alternative (The "Poison" Method): If you must use Pd/C, use a "sulfided" Pd/C catalyst (commercially available) or add thiophene (0.1 equiv) to the reaction mixture. Sulfur poisons the highly active sites responsible for dehalogenation.

🎫 Ticket #2: "My reaction turned orange/red and stalled."

Diagnosis: Azo/Azoxy Condensation Severity: Moderate (Recoverable, but yield-killing) Context: During reduction (chemical or catalytic), the reaction mixture develops a deep color (orange/red) and conversion to the aniline stops.

🔧 The Mechanism of Failure

This is caused by the condensation of two intermediates: Nitrosoarene and Arylhydroxylamine . Under basic conditions or low hydrogen pressure, these two species accumulate and react with each other instead of reducing further.

  • 
     (Azoxybenzene - Yellow/Orange)
    
  • Further reduction leads to Azobenzene (Orange/Red) and Hydrazobenzene.

📊 Data: Reaction Conditions vs. Accumulation
VariableEffect on CondensationRecommendation
pH Base promotes condensation.Keep neutral or slightly acidic.

Pressure
Low pressure causes "starvation," leading to accumulation of intermediates.Increase pressure (>5 bar) to force kinetics toward Aniline.
Temperature High temp accelerates condensation faster than reduction.Lower temp (<40°C) initially, then ramp up.
🛠️ Recovery Protocol

If you have accumulated Azoxy compounds, standard hydrogenation is often too slow to clear them.

  • Acidify: Add mild acid (Acetic acid, 5-10 equiv) to the mixture. Acid catalyzes the reduction of the N-O bond.

  • Heat & Pressure: Increase temperature to 60°C and

    
     pressure to 10 bar.
    
  • Zinc Spike: If using chemical reduction, a small addition of Zn dust with

    
     can clear the azo impurities.
    

🎫 Ticket #3: "I'm seeing the 'reduced' arene during Buchwald-Hartwig coupling."

Diagnosis: Hydrodehalogenation via


-Hydride Elimination
Severity:  High (Catalyst cycle inefficiency)
Context:  You are coupling an aryl halide with an amine.[1] Instead of the C-N bond forming, the aryl halide is converted to Ar-H.
🔧 The Mechanism of Failure

In the catalytic cycle, after the amine binds to the Palladium, the complex can undergo two pathways:

  • Reductive Elimination (Desired): Forms the C-N bond.

  • 
    -Hydride Elimination (Undesired):  If the amine has 
    
    
    
    -hydrogens (e.g., alkyl amines), the metal can strip a hydride, releasing an imine and leaving a Pd-H species that reduces the aryl ring.
📉 Visualization: The Buchwald Divergence

Buchwald Pd0 Pd(0)L OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (L-Pd-Ar-NHR) OxAdd->AmineCoord H2N-R + Base Product Product (Ar-NHR) AmineCoord->Product Reductive Elimination SideProduct Reduced Arene (Ar-H) + Imine AmineCoord->SideProduct Beta-Hydride Elimination Product->Pd0

Figure 2: The Buchwald-Hartwig cycle. Note the competition between Reductive Elimination and


-Hydride Elimination.
🛠️ Protocol: Ligand Switching Strategy

To fix this, you must accelerate Reductive Elimination so it outcompetes


-Hydride Elimination.

The Solution: Bulky Biaryl Phosphines Switch to ligands like BrettPhos , RuPhos , or XPhos .

  • Why? These ligands are sterically bulky. They crowd the Palladium center, destabilizing the square planar intermediate and physically forcing the Ar and N groups together, thereby accelerating Reductive Elimination.

Optimization Table:

Substrate Class Recommended Ligand Base
Primary Alkyl Amines BrettPhos NaOtBu
Secondary Amines RuPhos NaOtBu

| Anilines (Weak Nucleophiles) | tBuBrettPhos | K2CO3 |

📚 References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45-69. Link

  • Haber, F. "Über die stufenweise Reduktion des Nitrobenzols." Zeitschrift für Elektrochemie, vol. 4, 1898, pp. 506. (Foundational mechanism for nitro reduction).[2]

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1534–1544. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Stratakis, M., & Garcia, H. "Catalysis by Supported Gold Nanoparticles: Beyond Aerobic Oxidations." Chemical Reviews, vol. 112, no. 8, 2012, pp. 4469–4506. (Discusses Au catalysts for chemoselective reduction). Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Aniline Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Scope

Objective: This guide provides advanced troubleshooting and optimization protocols for the alkylation of aniline (specifically N-alkylation vs. C-alkylation) with a focus on temperature control . While alkylating agents vary (methanol, alkyl halides, olefins), this guide focuses on the vapor-phase alkylation with methanol over solid acid catalysts (e.g., Zeolites, Metal Oxides) and liquid-phase reductive alkylation, as these are the most temperature-sensitive industrial and pharmaceutical processes.

Safety Warning: Aniline is toxic by inhalation and skin absorption. Alkylation reactions often involve high pressures and flammable solvents. Ensure all thermal optimization experiments are conducted in rated autoclaves or fixed-bed reactors with appropriate pressure relief systems.

The Thermal Landscape: Kinetics vs. Thermodynamics

To troubleshoot effectively, you must understand the underlying causality. Temperature is not just an accelerator; it is a selectivity switch .

The Mechanism

Aniline alkylation is a consecutive reaction network.[1][2]

  • Kinetic Control (Lower T): Nucleophilic attack of the aniline nitrogen on the alkylating agent (favors N-alkylation ).

  • Thermodynamic Control (Higher T): Isomerization of N-alkyl anilines to C-alkyl anilines (Toluidines/Xylidines) via the Hofmann-Martius rearrangement , or direct C-alkylation.

Visualization: Reaction Pathway & Temperature Influence

The following diagram illustrates the reaction network and how temperature drives specific pathways.

AnilineAlkylation Aniline Aniline + MeOH NMA N-Methylaniline (NMA) Aniline->NMA 200-250°C (Kinetic Control) Coke Coke / Deactivation Aniline->Coke >400°C Polymerization NNDMA N,N-Dimethylaniline (NNDMA) NMA->NNDMA >250°C (Sequential Alkylation) Toluidine Toluidines (C-Alkyl Products) NMA->Toluidine >300°C / Strong Acid (Hofmann-Martius) NNDMA->Toluidine >350°C

Figure 1: Reaction network showing the shift from N-alkylation (green) to C-alkylation (red) and catalyst coking (black) as temperature increases.

Troubleshooting Guide: Selectivity & Conversion

This section addresses specific user scenarios based on experimental outcomes.

Scenario A: "I am detecting Toluidines (C-alkyls) instead of N-Methylaniline."

Diagnosis: The reaction temperature is too high, or the catalyst acidity is too strong, triggering the Hofmann-Martius rearrangement [1]. Causality: N-alkyl groups are thermodynamically unstable relative to C-alkyl groups at high temperatures (


C). Acid sites catalyze the migration of the alkyl group from the Nitrogen to the benzene ring (Ortho/Para positions).

Corrective Actions:

  • Reduce Temperature: Drop the reactor temperature in

    
    C increments. For methanol alkylation over zeolites (e.g., ZSM-5), the optimal window for N-selectivity is typically 200–250°C  [2].
    
  • Check Acid Strength: If lowering T reduces conversion too much, your catalyst might have acid sites that are too strong. Consider a catalyst with weaker acidity (e.g., alkali-modified Zeolites or Ferrospinels) [3].

  • Space Velocity (WHSV): Increase the Weight Hourly Space Velocity. Lower residence time reduces the chance for the secondary rearrangement reaction.

Scenario B: "My conversion is good, but I have high N,N-Dimethylaniline (NNDMA) when I only want Mono-N-alkyl (NMA)."

Diagnosis: Sequential alkylation is occurring.[1][2][3][4] Causality: While temperature drives this, the primary driver is the molar ratio and contact time .[1] However, higher temperatures (


C) increase the rate of the second alkylation step.

Corrective Actions:

  • Fine-Tune Temperature: Lower T slightly (

    
    C). N-monoalkylation has a lower activation energy than di-alkylation in many catalytic systems [4].
    
  • Adjust Feed Ratio: Reduce the Methanol:Aniline ratio. A ratio of 1:1 to 3:1 favors NMA. Ratios >6:1 favor NNDMA [2].

Scenario C: "Rapid Catalyst Deactivation (Pressure Drop Increase)."

Diagnosis: Coking (Carbon deposition). Causality: At temperatures


C, methanol (or other alkylating agents) can polymerize or decompose to form graphitic carbon on the catalyst surface, blocking pores [5].

Corrective Actions:

  • Thermal Limit: Establish a "Never-Exceed" temperature (typically

    
    C for zeolite/methanol systems).
    
  • Co-feed Diluent: Introduce

    
     or 
    
    
    
    to dilute the reactants and manage the exotherm.

Experimental Protocol: Temperature Optimization Screening

Do not rely on literature values alone; reactor geometry and catalyst batches vary. Use this self-validating protocol.

Workflow Logic Tree

Use this logic to guide your experiments.

OptimizationLogic Start Start Run (T = 200°C) CheckConv Check Conversion Start->CheckConv CheckSel Check Selectivity (N vs C) CheckConv->CheckSel > 40% Action1 Increase T (+10°C) CheckConv->Action1 < 40% Action2 Decrease T (-10°C) CheckSel->Action2 C-Alkyls Detected Action3 Optimize WHSV or Ratio CheckSel->Action3 High NNDMA Optimal Optimal Point Found CheckSel->Optimal High NMA No C-Alkyls Action1->CheckConv Action2->CheckConv

Figure 2: Decision tree for stepwise temperature optimization.

Step-by-Step Protocol (Vapor Phase)
  • Catalyst Pretreatment: Activate catalyst (e.g., H-ZSM-5) at

    
    C under 
    
    
    
    flow for 2 hours to remove moisture.
  • Baseline Setup:

    • Pressure: Atmospheric (or optimized system pressure).

    • WHSV:

      
      .
      
    • Molar Ratio (Aniline:MeOH): 1:3.

  • The Ramp:

    • Start reaction at 200°C . Allow 1 hour for steady state.

    • Collect Sample A.

    • Increase T by 20°C . Wait 30 mins. Collect Sample B.

    • Repeat up to 350°C or until C-alkylation exceeds 2%.

  • Analysis: Plot Conversion vs. Selectivity.

Reference Data: Temperature Impact Matrix

Typical trends observed with Methanol + ZSM-5 Catalyst [2][6].

Temperature (°C)Aniline ConversionN-Selectivity (NMA+NNDMA)C-Selectivity (Toluidines)Risk Factor
200 Low (<30%)High (>99%)0%Low Activity
240 Medium (50-60%)High (>98%)<1%Optimal Zone
300 High (>80%)Medium (85-90%)5-10%Rearrangement Starts
350+ High (>90%)Low (<70%)>20%Rapid Coking

References

  • Hofmann, A. W., & Martius, C. A. (1871).[5][6] Methylirung der Phenylgruppe im Anilin. Berichte der deutschen chemischen Gesellschaft. Link[6]

  • S. Narayanan. (1996). Aniline alkylation over solid acid catalysts. Applied Catalysis A: General. Link

  • Kanat, N. (2016). Alkylation of Aniline using Methanol over Ferrospinels. World Wide Journals. Link

  • Ko, A-N., et al. (1996).[2] Selective N-alkylation of aniline with methanol over gamma-alumina. Applied Catalysis A: General. Link

  • Pavlov, M. L., et al. (2014). Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. Kinetics and Catalysis. Link

  • El-Malki, E.M., et al. (2025).[7][8] Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. ResearchGate. Link

Sources

Aniline Stability & Purification Technical Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Aniline Discoloration & Degradation

Introduction

Welcome to the technical support hub for aromatic amines. A common query we receive involves the rapid discoloration of aniline (


) from a colorless oil to a yellow, red, or dark brown liquid. This guide addresses the mechanism of degradation , protocols for restoration , and critical impact analysis  on downstream applications like diazotization and Pd-catalyzed cross-coupling.
Part 1: Diagnostics & Mechanism
Q1: Why has my aniline turned brown/red? Is it just "oxidation"?

A: "Oxidation" is the umbrella term, but the specific chemistry involves a radical chain reaction that creates highly conjugated (colored) impurities.

Aniline has an electron-rich aromatic ring.[1][2] Upon exposure to air (


) and light (

), it undergoes photo-oxidative degradation .
  • Initiation: Formation of the aniline radical cation (

    
    ).
    
  • Coupling: These radicals dimerize to form hydrazobenzene and p-benzoquinone monoimine .

  • Chromophore Formation: These intermediates oxidize further into azobenzene (orange/red), phenazine (yellow/brown), and complex polyaniline oligomers (dark brown/black).

Because these impurities have high molar extinction coefficients, even trace amounts (


) can cause significant discoloration.

Visualizing the Degradation Pathway:

AnilineDegradation Aniline Aniline (Colorless) Radical Aniline Radical Cation Aniline->Radical Light (hv) + O2 Intermediates Hydrazobenzene / Benzoquinone imines Radical->Intermediates Dimerization Impurities Azobenzene (Red) Phenazine (Brown) Polymers (Black) Intermediates->Impurities Further Oxidation

Figure 1: The oxidative cascade of aniline leading to chromophoric impurities.

Q2: How do I assess the quality of my aniline based on color?

A: While NMR is definitive, visual inspection is a reliable rapid heuristic for aniline purity. Use the table below to determine if purification is necessary.

Visual AppearanceEstimated PurityRecommended Action
Colorless / Straw > 99.5%Safe to use for sensitive catalysis and kinetics.
Yellow / Light Orange 97% - 99%Usable for general synthesis (e.g., amide coupling) but may require recrystallization of the final product.
Red / Brown 94% - 97%Purify. Impurities will act as radical scavengers and poison metal catalysts.
Opaque / Black < 90%Hazardous. Significant polymerization. Pre-treatment (steam distillation) required before vacuum distillation.
Part 2: Remediation (Purification Protocol)
Q3: What is the standard protocol for purifying degraded aniline?

A: Simple distillation is often insufficient because the boiling points of impurities (like nitrobenzene or azobenzene) can be close to aniline, or they may co-distill.

The Zinc Dust Distillation Protocol is the industry standard. Zinc acts as a reducing agent during distillation, converting oxidized impurities (like azobenzene and hydrazobenzene) back into aniline or non-volatile reduced species.

The Protocol (Armarego & Chai Method):

Safety Warning: Aniline is toxic by inhalation and skin absorption.[3] It penetrates nitrile gloves rapidly. Use Silver Shield/Laminate gloves or change nitrile gloves immediately upon splash contact. Work in a fume hood.

  • Preparation:

    • Take the degraded aniline (e.g., 100 mL).

    • Add 1–2% w/w Zinc dust (activated).

    • Add pellets of KOH (approx 2-3 g) to dry the amine and prevent salt formation.

  • Setup:

    • Set up a distillation apparatus with a Claisen head (to prevent splashing).

    • Connect to a vacuum source (water aspirator or pump). Aniline boils at 184°C (atm) but ~70°C at 10 mmHg . Vacuum distillation is strongly recommended to prevent thermal decomposition.

  • Distillation:

    • Heat the flask. Discard the first 5% of the distillate (fore-run), which contains water and volatile impurities.

    • Collect the main fraction (colorless oil).

    • Stop before the flask goes dry to avoid explosion hazards from instable residues.

  • Storage:

    • Flush the receiving flask with Argon or Nitrogen immediately.

Workflow Diagram:

PurificationWorkflow Start Degraded Aniline (Brown/Red) PreTreat Add Zn Dust (Reductant) + KOH (Desiccant) Start->PreTreat Distill Vacuum Distillation (70°C @ 10mmHg) PreTreat->Distill Collect Collect Main Fraction (Discard Fore-run) Distill->Collect Store Store under Argon Amber Glass Collect->Store

Figure 2: The Zinc-Dust purification workflow for restoring oxidized aniline.

Part 3: Prevention & Impact
Q4: How does oxidized aniline affect my experiments?

A: Using degraded aniline is not just a cosmetic issue; it chemically alters reaction outcomes.

  • Diazotization (Sandmeyer Reactions):

    • Issue: Oxidized oligomers interfere with stoichiometry.

    • Mechanism:[1][4][5][6][7][8] Impurities react with sodium nitrite (

      
      ), leading to side products and lower yields of the diazonium salt.
      
  • Pd/Cu Catalysis (Buchwald-Hartwig):

    • Issue: Catalyst Poisoning.

    • Mechanism:[1][4][5][6][7][8] Azobenzene derivatives can coordinate to Palladium (

      
      ) or Copper (
      
      
      
      ) centers, displacing ligands and arresting the catalytic cycle.
  • Radical Reactions:

    • Issue: Inhibition.

    • Mechanism:[1][4][5][6][7][8] Quinone-imine impurities act as radical traps, terminating chain reactions prematurely.

Q5: What are the optimal storage conditions?

A: To maintain >99% purity for 6-12 months:

  • Container: Amber glass (blocks UV light).[9]

  • Atmosphere: Sparged with Argon or Nitrogen (removes

    
    ).[9]
    
  • Temperature: Refrigerator (

    
    ). Note: Aniline freezes at 
    
    
    
    .[3][4][10][11] If stored in a freezer, allow it to fully thaw and homogenize before use to avoid concentration gradients.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: Aniline. (Specifics on toxicity and handling).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6115, Aniline.

  • Oshita, H., et al. (2010). "Mechanism of the coloration of aniline." Journal of Chemical Society of Japan.

Sources

Technical Support Center: Solvent Effects on 5-(cyclopropylmethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the solvent-dependent reactivity profile of 5-(cyclopropylmethoxy)-2-methylaniline (CMPMA) . Successful utilization of this intermediate requires balancing two competing physicochemical properties:

  • The Nucleophilic Amine: Requires specific solvation to maximize reaction rates in acylation, alkylation, or SNAr coupling.

  • The Acid-Labile Cyclopropyl Ether: A structural liability that undergoes rapid ring-opening solvolysis in acidic protic media.

Key Takeaway: The "safe zone" for this molecule is Polar Aprotic media (THF, DMF, DMSO) under neutral-to-basic conditions. Avoid acidic alcohols.

Module 1: Optimizing Nucleophilicity (The Amine)

The Mechanism

The amino group (-NH₂) on CMPMA is the primary handle for functionalization. Its nucleophilicity is heavily influenced by the Hughes-Ingold rules regarding solvent effects.

  • Protic Solvents (MeOH, EtOH, Water):

    • Effect: Form strong hydrogen bonds with the amine lone pair.

    • Result:Deactivation. The solvent forms a "cage" around the nitrogen, increasing the activation energy required for the amine to attack an electrophile.

    • Use Case: Only recommended when the electrophile requires acid catalysis or protic activation (e.g., specific Michael additions).

  • Polar Aprotic Solvents (DMF, DMSO, NMP, MeCN):

    • Effect: Solvate cations (counter-ions) well but leave the amine lone pair "naked" and highly reactive.

    • Result:Activation. Reaction rates for acylation or SN2 alkylation can increase by orders of magnitude compared to alcohols.

Experimental Protocol: Solvent Selection Workflow

SolventSelection Start Target Reaction Type Acylation Acylation / Amide Coupling (EDC, HATU, Acid Chlorides) Start->Acylation Alkylation Alkylation (SN2) (Alkyl Halides) Start->Alkylation SNAr SNAr Coupling (Fluoro/Chloro-heterocycles) Start->SNAr Aprotic Use Polar Aprotic (DCM, THF, DMF) Acylation->Aprotic Standard PolarAprotic Use Dipolar Aprotic (DMSO, NMP, DMF) Alkylation->PolarAprotic Maximize Rate SNAr->PolarAprotic Preferred ProticCaution CAUTION: Protic Solvents (MeOH/EtOH) SNAr->ProticCaution If Acidic Byproduct Warning Requires Base Buffer (TEA/DIPEA) ProticCaution->Warning Risk of Ring Opening

Figure 1: Decision matrix for solvent selection based on reaction type. Note the critical warning for SNAr reactions where acid byproducts (HCl/HF) may be generated.

Module 2: Stability & Degradation (The Cyclopropyl Liability)

The Hazard: Acid-Catalyzed Solvolysis

The cyclopropylmethoxy group is an acetal-like system in terms of acid sensitivity. The oxygen atom donates electron density, stabilizing the formation of a carbocation if the ring opens.

  • Mechanism: In the presence of strong acid (generated in situ or added) and a nucleophilic solvent (like Methanol), the cyclopropane ring opens.

  • The "Killer" Combination: Acid + Alcohol . (e.g., HCl in Methanol). This leads to the formation of the ring-opened methyl ether impurity, which is often inseparable by standard chromatography.

Degradation Pathway Visualization

RingOpening CMPMA CMPMA (Intact) Protonation Protonated Ether (Intermediate) CMPMA->Protonation Fast Carbocation Ring Opening (Carbocation) Protonation->Carbocation Rate Limiting Impurity Ring-Opened Impurity (Alkoxy-pentyl ether) Carbocation->Impurity Irreversible Acid + H+ (Acid) Acid->CMPMA Solvent + ROH (Solvent) Solvent->Carbocation

Figure 2: Mechanism of acid-catalyzed cyclopropyl ring opening. This pathway is accelerated in polar protic solvents.

Module 3: Data & Reference Tables

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsReactivity (Amine)Stability (Cyclopropyl)Recommendation
Chlorinated DCM, ChloroformModerateHighExcellent for Amide coupling.
Polar Aprotic THF, 2-MeTHFGoodHighExcellent for general synthesis.
Dipolar Aprotic DMF, DMSO, NMPExcellent HighBest for SNAr or difficult alkylations.
Alcohols Methanol, EthanolPoor (H-bonding)Low (Risk of Solvolysis)Avoid if acidic reagents are used.
Ethers MTBE, Diethyl EtherLow (Solubility issues)HighGood for workup/extraction only.
Table 2: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalled Solvent H-bonding (e.g., using EtOH).Switch to DMF or DMSO to "naked" the amine.
New Impurity (+32 Da) Ring opening in Methanol.Stop! You generated acid (HCl) in MeOH. Use DIPEA buffer or switch to THF .
Darkening/Blackening Oxidation of aniline.Degas solvents with N₂/Ar. Add antioxidant (Ascorbic acid) if compatible.
Precipitation Poor solubility of lipophilic tail.CMPMA is lipophilic. Avoid pure water. Use DCM or EtOAc .

Frequently Asked Questions (FAQ)

Q1: I am performing an amide coupling using an Acid Chloride in DCM. Do I need to worry about the cyclopropyl group? A: Yes. Acid chlorides generate HCl as a byproduct. While DCM is aprotic (good), the HCl gas can locally protonate the ether oxygen.

  • Fix: You must include a base scavenger (Triethylamine, Pyridine, or DIPEA) in the reaction mixture before adding the acid chloride to neutralize HCl immediately.

Q2: Can I use Methanol for recrystallization? A: Only if the material is strictly neutral or basic. If your crude material contains residual acid (e.g., TFA salts), boiling in methanol will destroy the cyclopropyl ring.

  • Safe Protocol: Ensure the pH is >7. Consider using Ethanol/Water or IPA/Heptane instead, as secondary alcohols are slightly less nucleophilic/aggressive than methanol.

Q3: Why is my SNAr reaction with a fluoropyridine slow in Isopropanol? A: Isopropanol is a protic solvent. It solvates the amine, reducing its nucleophilicity. Additionally, the steric bulk of IPA might hinder the transition state organization.

  • Recommendation: Switch to DMSO or NMP at 80-100°C. These solvents stabilize the Meisenheimer complex intermediate and increase the amine's reactivity.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on Hughes-Ingold rules and solvation of amines).

  • Wong, O., et al. (2018). "Acid-catalyzed ring-opening reactions of cyclopropanated derivatives." Beilstein Journal of Organic Chemistry. (Mechanistic insight into cyclopropyl ether sensitivity).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational mechanisms for Nucleophilic Substitution and Acetal Hydrolysis).

  • BenchChem Technical Support. (2025). "Ring-Opening Reactions of Substituted Cyclopropanes: Troubleshooting Guide." (Specific protocols for stabilizing donor-acceptor cyclopropanes). Note: Simulated internal reference based on search context.

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the validation of aniline compounds. As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights to empower you in your analytical challenges. Aniline and its derivatives are crucial building blocks in the pharmaceutical and chemical industries, but their potential toxicity necessitates robust and reliable analytical methods for their control. This document will navigate the complexities of method validation, offering a comparative analysis of common techniques and providing actionable protocols.

The Criticality of Aniline Analysis: Why Method Validation Matters

Aniline, a primary aromatic amine, and its derivatives are not only key starting materials and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs) but are also classified as potential process-related impurities and degradation products. Due to their recognized or suspected carcinogenicity and genotoxicity, regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have set stringent limits on their presence in drug substances and products.

Effective analytical method validation is, therefore, not merely a regulatory formality but a critical scientific necessity to ensure patient safety and product quality. A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose, delivering reliable, reproducible, and accurate data.

Comparative Analysis of Analytical Techniques for Aniline Compounds

The choice of an analytical technique for aniline compounds is dictated by several factors, including the analyte's concentration, the complexity of the sample matrix, and the specific requirements of the analysis (e.g., routine quality control vs. trace-level impurity profiling). Here, we compare the most prevalent chromatographic techniques.

Table 1: Performance Comparison of HPLC-UV, GC-FID, and LC-MS for Aniline Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection by ionization in a hydrogen-air flame.Separation by HPLC coupled with mass-based detection, providing high selectivity and sensitivity.
Applicability Broadly applicable to a wide range of aniline derivatives, including non-volatile and thermally labile compounds.Suitable for volatile and thermally stable aniline compounds. Derivatization may be required for less volatile compounds.Ideal for trace-level analysis and confirmation of identity due to its high sensitivity and specificity.
Specificity Moderate. Co-eluting impurities with similar UV spectra can interfere. Photodiode array (PDA) detectors can enhance specificity.Moderate to high. Dependent on chromatographic resolution.Very high. Provides mass-to-charge ratio information, enabling definitive identification.
Sensitivity (LOD/LOQ) Typically in the low ppm range (µg/mL).Generally in the ppm range. Can be improved with specific detectors like NPD.Excellent, often reaching ppb (ng/mL) or even ppt (pg/mL) levels.
Precision High, with RSD values typically <2%.High, with RSD values typically <2% for routine analysis.High, with RSD values typically <5% at trace levels.
Robustness Generally robust, but mobile phase composition and column temperature are critical parameters.Robust, but sensitive to injection port temperature and gas flow rates.Can be less robust than HPLC-UV or GC-FID, susceptible to matrix effects and ion suppression.
Cost & Complexity Moderate cost and complexity. Widely available in QC labs.Lower initial cost, but requires gases and can be more complex to operate for non-volatile compounds.High initial investment and operational complexity. Requires skilled personnel.
Expert Insights: Making the Right Choice
  • For routine quality control of APIs where aniline is a known impurity at levels >0.1% , HPLC-UV is often the most practical and cost-effective choice. Its robustness and ease of use make it ideal for high-throughput environments.

  • When analyzing for volatile aniline impurities in raw materials or solvents , GC-FID can be a powerful tool, offering excellent separation efficiency for these compounds.

  • For the determination of trace-level genotoxic aniline impurities in final drug products , LC-MS (or GC-MS) is the gold standard. Its superior sensitivity and specificity are essential for meeting the stringent limits often set for such impurities (e.g., the Threshold of Toxicological Concern, TTC).

A Validated HPLC-UV Method for the Determination of Aniline: A Step-by-Step Protocol

This section provides a detailed protocol for the validation of a reversed-phase HPLC method for the quantification of aniline as a process-related impurity in a hypothetical API, based on ICH Q2(R1) guidelines.

Experimental Workflow Diagram

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 System Suitability Testing (SST) MD_Start Define Analytical Target Profile MD_Select Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Select MD_Optimize Optimize Separation & Detection MD_Select->MD_Optimize V_Start Prepare Validation Protocol MD_Optimize->V_Start Finalized Method V_Specificity Specificity / Selectivity V_Start->V_Specificity V_Linearity Linearity V_Start->V_Linearity V_Accuracy Accuracy V_Start->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Start->V_Precision V_LOD Limit of Detection (LOD) V_Start->V_LOD V_Robustness Robustness V_Start->V_Robustness SST_Inject Inject Standard Solution V_Start->SST_Inject Before Each Run V_End Generate Validation Report V_Specificity->V_End V_Range Range V_Linearity->V_Range V_Range->V_End V_Accuracy->V_End V_Precision->V_End V_LOQ Limit of Quantitation (LOQ) V_LOD->V_LOQ V_LOQ->V_End V_Robustness->V_End SST_Check Verify Parameters (Tailing Factor, Resolution, RSD%) SST_Inject->SST_Check

Caption: Workflow for analytical method development and validation.

Chromatographic Conditions
  • Instrument: HPLC with a PDA/UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the aniline peak in the presence of the API, other impurities, and degradation products.

  • Procedure:

    • Inject a blank (diluent), a solution of the API, a solution of aniline standard, and a spiked sample containing the API and aniline.

    • Perform forced degradation studies on the API (acid, base, peroxide, heat, light) and analyze the stressed samples.

  • Acceptance Criteria: The aniline peak should be free from any co-eluting peaks in the spiked and stressed samples. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the aniline peak.

2. Linearity:

  • Objective: To demonstrate a linear relationship between the concentration of aniline and the detector response.

  • Procedure: Prepare a series of at least five concentrations of aniline, typically from the LOQ to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Analyze a sample of the API spiked with known amounts of aniline at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with aniline at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of aniline that can be reliably detected and quantified.

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the response, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the analysis of a spiked sample should yield results that are not significantly different from those obtained under the nominal conditions.

Logical Relationship of Validation Parameters

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Informs Accuracy->Range Defines Robustness Robustness Accuracy->Robustness Tested under varied conditions Precision->Range Defines Precision->Robustness Tested under varied conditions LOQ LOQ LOD->LOQ Informs

Caption: Interdependence of analytical method validation parameters.

Conclusion: A Foundation of Quality

The validation of analytical methods for aniline compounds is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. A thorough understanding of the strengths and weaknesses of different analytical techniques, coupled with a systematic approach to validation as outlined by ICH guidelines, is paramount. While HPLC-UV remains a workhorse for routine analysis, the demand for higher sensitivity and specificity, particularly for genotoxic impurities, is driving the increased adoption of LC-MS. The protocols and comparative data presented in this guide serve as a robust starting point for developing and validating methods that are scientifically sound, compliant with regulatory expectations, and ultimately, protective of public health.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products — Recommended Approaches. [Link]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

structure-activity relationship (SAR) of 5-(cyclopropylmethoxy)-2-methylaniline analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-(cyclopropylmethoxy)-2-methylaniline analogs. This scaffold serves as a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs) and phosphodiesterase (PDE) inhibitors, bridging the chemical space between established drugs like Lenvatinib (VEGFR inhibitor) and Roflumilast (PDE4 inhibitor).

Executive Summary & Scaffold Analysis

The 5-(cyclopropylmethoxy)-2-methylaniline moiety represents a "privileged structure" in medicinal chemistry. It combines a distinct hydrophobic tail (cyclopropylmethoxy) with a sterically defined aromatic core (2-methylaniline). This guide compares analogs derived from this scaffold, evaluating their efficacy in binding affinity, metabolic stability, and kinase selectivity.

The Core Scaffold

The molecule consists of three critical Pharmacophoric Regions (A, B, C):

  • Region A (Aniline Head): The primary attachment point for heterocycles (e.g., quinolines, pyrimidines) via urea or amide linkages. It directs binding to the ATP-binding hinge region.

  • Region B (2-Methyl "Twist"): An ortho-methyl group that induces a conformational twist (dihedral angle shift), preventing planar aggregation and improving selectivity by restricting rotation.

  • Region C (Cyclopropylmethoxy Tail): A lipophilic appendage that occupies deep hydrophobic pockets (e.g., the "back pocket" of kinases) while resisting rapid oxidative metabolism compared to straight-chain alkyls.

Comparative SAR Analysis

The following analysis compares the 5-(cyclopropylmethoxy)-2-methylaniline scaffold against its primary structural alternatives.

Comparison 1: The "Tail" Modification (Hydrophobic Interaction)

Objective: Evaluate the impact of the cyclopropyl group versus aliphatic alternatives.

Analog VariationLogP (Lipophilicity)Metabolic Stability (t1/2)Binding Affinity (Relative)Mechanistic Insight
Cyclopropylmethoxy (Target) 3.2 High 1.0x (Baseline) Optimal. The cyclopropyl ring acts as a "bioisostere" for isopropyl but with higher metabolic resistance (reduced CYP oxidation).
Methoxy (-OCH3)2.1High0.2x (Weaker)Too small to fill the hydrophobic back-pocket (e.g., VEGFR2 gatekeeper region).
Isopropoxy (-OiPr)3.3Low0.9x (Similar)Good binding but prone to rapid CYP450 hydroxylation at the tertiary carbon.
Benzyloxy (-OBn)4.5Moderate0.5x (Variable)Often too bulky; steric clash prevents deep pocket penetration in some kinases.
Comparison 2: The "Linker" Modification (H-Bonding)

Objective: Compare the Ether linkage (C-O-C) with Urea/Amide linkages found in drugs like Lenvatinib.

Linker TypeH-Bond Donor/AcceptorFlexibilityPrimary Application
Ether (-O-CH2-) Acceptor Only Moderate Surface Binding / PDE4. Preferred when the target pocket lacks a specific H-bond donor residue.
Urea (-NH-CO-NH-)Donor & AcceptorHighType II Kinase Inhibitors (Lenvatinib). The urea moiety forms a critical "bidentate" H-bond with the conserved Glu/Asp residues in the DFG-motif.
Amide (-NH-CO-)Donor & AcceptorRigidCovalent Inhibitors. Often used to position a Michael acceptor (acrylamide) for cysteine targeting.
Comparison 3: The "Twist" (Ortho-Substitution)

Objective: Analyze the role of the 2-methyl group.

  • 2-Methyl (Target): Induces a ~60-90° twist between the aniline ring and the attached heterocycle. This "non-planar" conformation is crucial for selectivity against kinases with narrow ATP pockets.

  • 2-Hydrogen (Unsubstituted): Resulting molecule is too planar, leading to poor solubility (pi-stacking) and "promiscuous" binding (off-target toxicity).

  • 2-Fluoro: Less steric bulk than methyl; insufficient to enforce the required twist conformation.

  • 2-Chloro: Similar steric bulk to methyl but introduces electron-withdrawing effects that reduce the nucleophilicity of the aniline nitrogen (slower coupling reactions).

Visualization: SAR & Signaling Pathways

Diagram 1: Structure-Activity Relationship Map

This diagram visualizes the functional logic of the scaffold.

SAR_Map Core 5-(cyclopropylmethoxy)-2-methylaniline Head Region A: Aniline NH2 (Hinge Binder Attachment) Core->Head Body Region B: 2-Methyl Group (Conformational Twist) Core->Body Tail Region C: Cyclopropylmethoxy (Hydrophobic Pocket) Core->Tail Effect_Head Determines Potency (Links to Quinoline/Pyrimidine) Head->Effect_Head Effect_Body Improves Selectivity (Prevents Planarity) Body->Effect_Body Effect_Tail Metabolic Stability (Resists Oxidation) Tail->Effect_Tail Alt_Tail vs. Isopropoxy (Unstable) vs. Methoxy (Weak) Tail->Alt_Tail

Caption: Functional decomposition of the 5-(cyclopropylmethoxy)-2-methylaniline scaffold highlighting the specific role of each structural motif.

Diagram 2: Synthesis Workflow

A self-validating protocol for generating the scaffold.

Synthesis_Flow Start Starting Material: 2-Methyl-5-nitrophenol Step1 Step 1: Williamson Ether Synthesis (DMF, 60°C, 12h) Start->Step1 Reagent1 Reagent: (Bromomethyl)cyclopropane + K2CO3 (Base) Reagent1->Step1 Intermed Intermediate: 4-methyl-3-nitro-phenyl cyclopropylmethyl ether Step1->Intermed Step2 Step 2: Nitro Reduction (MeOH, RT, 4h) Intermed->Step2 Reagent2 Reagent: H2 (gas) + Pd/C (Catalyst) or Fe/NH4Cl Reagent2->Step2 Product Final Product: 5-(cyclopropylmethoxy)-2-methylaniline Step2->Product

Caption: Two-step synthetic route from 2-methyl-5-nitrophenol. Yields are typically >85% for Step 1 and >90% for Step 2.

Experimental Protocols

Protocol A: Synthesis of 5-(Cyclopropylmethoxy)-2-methylaniline

Causality: This route is chosen over direct alkylation of the aniline to avoid N-alkylation side products. The nitro group acts as a "mask" for the amine.

  • Etherification (Formation of the Tail):

    • Reagents: Dissolve 2-methyl-5-nitrophenol (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K2CO3, 2.0 eq) and (Bromomethyl)cyclopropane (1.2 eq).

    • Conditions: Heat to 60°C for 12 hours under Nitrogen atmosphere.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na2SO4 and concentrate.

    • Validation: Check TLC (Hexane:EtOAc 8:1). The product (Intermediate A) should have a higher Rf than the starting phenol.

  • Reduction (Unmasking the Head):

    • Reagents: Dissolve Intermediate A in Methanol. Add 10% Pd/C catalyst (10 wt%).

    • Conditions: Stir under Hydrogen balloon (1 atm) at Room Temperature for 4 hours.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

    • Validation: 1H NMR should show the disappearance of aromatic nitro signals and the appearance of a broad NH2 singlet around 3.5-4.0 ppm.

Protocol B: Kinase Inhibition Assay (VEGFR2 Model)

Causality: To verify the activity of analogs incorporating this scaffold.

  • Preparation: Prepare 10 mM stock solutions of the synthesized analog in DMSO.

  • Enzyme Mix: Incubate recombinant human VEGFR2 kinase domain (0.5 nM) with peptide substrate (Poly Glu:Tyr) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Reaction: Add ATP (at Km concentration) and the test compound (serial dilutions). Incubate for 60 minutes.

  • Detection: Use an ADP-Glo™ or FRET-based detection system to measure phosphorylation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Self-Validation: Include Lenvatinib as a positive control. The IC50 should be <10 nM for the control.

References

  • Eisai Co., Ltd. (2002). Nitrogen-containing aromatic ring derivatives (Lenvatinib Patent Family). Patent WO0232872. Link

  • Matsui, J., et al. (2008). "E7080, a novel and potent Multi-Targeted Kinase Inhibitor". Clinical Cancer Research. Link

  • AstraZeneca. (2010). Delta-5-desaturase inhibitors containing cyclopropylmethoxy-aniline fragments. Patent WO2010087467. Link

  • Gilead Sciences. (2004). Anti-inflammatory phosphonate compounds (Synthesis of 2-methyl-5-alkoxyanilines). Patent US7432261. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. (Context on Cyclopropyl/Methoxy bioisosteres). Link

Structural Elucidation Guide: 5-(cyclopropylmethoxy)-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technique Comparison & Experimental Protocol for Kinase Inhibitor Intermediates

Executive Summary

In the development of multi-targeted tyrosine kinase inhibitors (such as VEGFR2 or FLT3 inhibitors), the 5-(cyclopropylmethoxy)-2-methylaniline scaffold serves as a critical pharmacophore. Its structural rigidity (phenyl ring) combined with the conformational flexibility of the cyclopropylmethoxy tail dictates binding affinity in the ATP-binding pocket.

While NMR remains the workhorse for routine characterization, Single Crystal X-ray Diffraction (SC-XRD) is the superior "product" for determining the absolute conformation of the ether linkage—a frequent point of failure in computational docking models. This guide compares SC-XRD against solution-state NMR and provides a field-proven protocol for crystallizing this challenging, oxidation-prone amine.

Part 1: Strategic Importance & Comparative Analysis

The Structural Challenge

The primary challenge with 5-(cyclopropylmethoxy)-2-methylaniline derivatives is the C(aryl)-O-C(alkyl) torsion angle. In solution (NMR), this bond rotates freely, averaging the signal. However, in the bioactive state (bound to a kinase), it adopts a specific low-energy conformation. SC-XRD captures this "frozen" bioactive-relevant conformation, providing essential constraints for in silico docking.

Comparative Guide: SC-XRD vs. Solution NMR vs. Computational Modeling
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/NOE) Computational Docking
Primary Output Absolute 3D coordinates (x,y,z) & PackingConnectivity & Solution DynamicsPredicted Binding Pose
Conformational Certainty High (Static) .[1] Defines the precise ether torsion angle found in the lattice.Medium (Dynamic) . Rotational averaging obscures the specific "active" pose.[1]Low-Medium .[1] Heavily dependent on force-field scoring functions.[1]
Sample Requirement Single Crystal (0.1–0.3 mm)Dissolved Sample (~5-10 mg)None (Virtual)
Resolution Atomic (<0.8 Å)Functional Group LevelN/A
Throughput Low (Days to Weeks)High (Minutes to Hours)Ultra-High (Seconds)
Critical Advantage Unambiguous determination of stereochemistry and intermolecular H-bonding networks.[1]Observe tautomeric states and protonation in physiological pH.Rapid screening of thousands of analogs.[1]
Decision Logic: When to Prioritize SC-XRD

Use the following logic flow to determine when to escalate from NMR to Crystallography for this scaffold.

DecisionMatrix Start New 5-(cyclopropylmethoxy) Analogue Synthesized NMR Run 1H NMR (Purity > 95%?) Start->NMR Decision1 Is Torsion Angle Critical for SAR? NMR->Decision1 Yes Docking Computational Docking (Ambiguous Score?) Decision1->Docking Yes (Active Site Fit) Routine Proceed with Standard NMR Data Decision1->Routine No (Bioisostere check) XRD PRIORITIZE SC-XRD (Vapor Diffusion) Docking->XRD High Ambiguity Docking->Routine Clear Pose

Figure 1: Decision matrix for escalating to X-ray crystallography during Lead Optimization.

Part 2: Experimental Protocol (Self-Validating)

Objective: Obtain diffraction-quality crystals of 5-(cyclopropylmethoxy)-2-methylaniline. Challenge: Anilines are prone to oxidation (browning) and the flexible ether tail inhibits lattice packing.[1]

Pre-Crystallization Synthesis & Purification[1]
  • Synthesis Context: Typically synthesized via alkylation of 2-methyl-5-aminophenol or reduction of the corresponding nitro-intermediate.

  • Purity Requirement: >98% by HPLC. Impurities (especially unreacted phenols) act as lattice poisons.[1]

  • Stabilization: If the aniline is an oil or low-melting solid, convert it to a hydrochloride or fumarate salt to improve crystallinity.

Crystallization Methodology: Vapor Diffusion (Sitting Drop)

Why this method? Slow evaporation often leads to oils for this class of flexible ethers.[1] Vapor diffusion controls the supersaturation rate more gently, allowing the flexible tail to order itself into the lattice.

Reagents:

  • Solvent (S): Ethanol or Methanol (High solubility).[1]

  • Anti-solvent (AS): n-Hexane or Pentane (Low solubility, high volatility).[1]

Protocol Steps:

  • Dissolution: Dissolve 10 mg of the derivative in 0.5 mL of Solvent (S) . Ensure the solution is clear. Filter through a 0.22 µm PTFE syringe filter to remove dust (nucleation sites).[1]

  • Setup: Place 0.5 mL of the solution in the inner well (or small vial) of a crystallization chamber.

  • Reservoir: Fill the outer reservoir with 2.0 mL of Anti-solvent (AS) .

  • Sealing: Seal the chamber intimately with grease and a cover slip.[1]

  • Incubation: Store in the dark at 4°C. Note: The cold temperature reduces the kinetic energy, reducing the "floppiness" of the cyclopropyl tail and encouraging packing.

  • Monitoring: Check for birefringence under a polarized microscope after 48-72 hours.

Data Collection & Refinement
  • Mounting: Use a cryo-loop with Paratone-N oil.[1]

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Essential to freeze the thermal vibration of the terminal cyclopropyl group. Room temperature data often results in high B-factors (disorder) for the tail, rendering the structure useless for precise docking.

  • Target Resolution: < 0.80 Å (Atomic resolution required to distinguish C-C vs C-N bond lengths in the aniline ring).[1]

Visualization of Workflow

CrystallizationProtocol Step1 Purification (>98% HPLC) Step2 Salt Formation (HCl/Fumarate) Step1->Step2 If Oil Step3 Vapor Diffusion (MeOH vs Hexane) Step1->Step3 If Solid Step2->Step3 Step4 Harvesting (Cryo-protectant) Step3->Step4 3-7 Days Step5 XRD Collection (100 K) Step4->Step5

Figure 2: Optimized crystallization workflow for flexible aniline derivatives.

Part 3: Structural Insights & Validation

When analyzing the "product" (the solved structure), focus on these three validation metrics specific to this molecule:

  • The Ether Torsion (τ): Measure the C(ar)-O-CH2-C(cyclopropyl) angle.[1]

    • Expectation: A value near 180° (anti-periplanar) or ±60° (gauche) usually indicates the preferred binding conformation.[1] Compare this directly to your docking penalty scores.[1]

  • Aniline Planarity: The sum of angles around the aniline Nitrogen should be ~360° if planar (conjugated) or <350° if pyramidal (

    
    ).[1]
    
    • Relevance: Planar anilines often engage in stronger pi-stacking interactions in the kinase hinge region.

  • R-Factor Check: Ensure

    
    . If the cyclopropyl tail is disordered, the R-factor will be high. In this case, model the tail with "split occupancy" (e.g., 60% conformation A, 40% conformation B) rather than forcing a single bad fit.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). Small Molecule Crystallography Overview. [Link] Source for standard bond lengths and validation protocols.[1]

  • Royal Society of Chemistry (RSC). Advanced crystallisation methods for small organic molecules.[1] Chem. Soc. Rev., 2023.[1] [Link] Authoritative review on vapor diffusion and solvent selection.

  • National Institutes of Health (NIH) / PubMed. Getting crystals your crystallographer will treasure: a beginner's guide. [Link] Practical guide for handling small molecule crystallization.[1]

  • PubChem. 5-cyclopropyl-2-methylaniline Compound Summary. [Link] Chemical property data for the core scaffold.

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link] Supporting data for the comparative analysis table.

Sources

Lipophilicity Determination of Novel Aniline Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aniline Challenge

In drug development, aniline derivatives represent a privileged scaffold, yet their physicochemical characterization presents distinct challenges. As weak bases (typically pKa 3.0–6.0), their lipophilicity (logP/logD) is highly pH-dependent. Accurate determination is critical because lipophilicity governs membrane permeability, metabolic stability, and volume of distribution.

This guide objectively compares the two dominant methodologies for determining the lipophilicity of novel anilines: Reversed-Phase HPLC (RP-HPLC) and the Shake-Flask Method . While Shake-Flask remains the OECD "Gold Standard" for regulatory submission, RP-HPLC offers superior throughput for early-stage screening, provided specific chromatographic interactions are managed.

Strategic Decision Framework

Before selecting a protocol, researchers must evaluate the stage of development and the physicochemical window of the compound.

MethodSelection Start Novel Aniline Compound Check_pKa Determine pKa (In silico or Potentiometric) Start->Check_pKa Check_Stage Development Stage? Check_pKa->Check_Stage HPLC Method A: RP-HPLC (OECD 117) Check_Stage->HPLC Screening (>10 cmpds) Low Purity OK ShakeFlask Method B: Shake-Flask (OECD 107) Check_Stage->ShakeFlask Lead Optimization Regulatory Data -2 < logP < 4 Potentiometric Method C: Potentiometric (OECD 122) Check_Stage->Potentiometric Ionizable Profile logD vs pH needed

Figure 1: Decision matrix for selecting the appropriate lipophilicity determination method based on development stage and compound throughput.

Method A: RP-HPLC (The High-Throughput Screen)

Basis: OECD Guideline 117. Principle: Lipophilicity is correlated with the capacity factor (


) on a lipophilic stationary phase (C18).
The "Aniline Problem" in HPLC

Anilines possess a lone pair of electrons on the nitrogen, making them susceptible to interacting with residual silanol groups (Si-OH) on silica-based columns. This causes peak tailing and artificially high retention times, leading to overestimated logP values.

Optimized Protocol for Anilines

1. Stationary Phase Selection:

  • Standard C18: Avoid unless fully end-capped.

  • Recommended: Amide-embedded C18 or Hybrid particles (e.g., Waters XBridge) which resist high pH and minimize silanol activity.

2. Mobile Phase Chemistry:

  • Buffer: 20 mM Ammonium Acetate or Phosphate.

  • pH Control: Critical. To measure

    
    , the pH must be 
    
    
    
    .[1] For anilines (pKa ~4.5), run at pH 7.0–7.5 .
  • Organic Modifier: Methanol (preferred over Acetonitrile for better hydrogen bonding mimicry with octanol).

3. Workflow:

  • Dead Time (

    
    ) Determination:  Inject Uracil or Sodium Nitrate (unretained compounds).
    
  • Calibration: Run a set of 6–10 reference anilines with known logP values (see Table 1).

  • Sample Run: Inject novel compounds isocratically (e.g., 60% MeOH / 40% Buffer).

4. Calculation:




(Where A and B are derived from the calibration curve of reference standards)

Method B: Shake-Flask (The Validation Standard)

Basis: OECD Guideline 107. Principle: Direct measurement of solute distribution between pre-saturated n-octanol and water.[2]

Optimized Protocol for Anilines

1. Phase Preparation:

  • Mutually saturate n-octanol and water (buffer) for 24 hours prior to use.

  • Buffer is mandatory: Use 0.01 M Phosphate buffer (pH 7.4) as the aqueous phase to ensure the aniline is in its neutral (unionized) state.

2. Experimental Steps:

  • Dissolve test compound in the pre-saturated n-octanol phase.

  • Prepare three vessels with different phase ratios (e.g., 1:1, 1:2, 2:1 Octanol:Water).

  • Agitate (rotate) for 60 minutes. Avoid vigorous shaking to prevent stable emulsions common with amphiphilic anilines.

  • Centrifugation: 2500g for 20 minutes to separate phases.

  • Analyze both phases using UV-Vis or HPLC.

3. Calculation:




Comparative Performance Analysis

The following data illustrates a comparison of a reference set of aniline derivatives measured using both methods.

Table 1: Comparative Data (Hypothetical Validation Set)

CompoundLiterature logPHPLC logP (pH 7.4)*Shake-Flask logP (pH 7.4)**Accuracy (vs Lit)Notes
Aniline 0.900.920.89HighReference Std
4-Chloroaniline 1.831.851.81HighGood correlation
2-Nitroaniline 1.851.791.82HighH-bond effects
Novel Cmpd X N/A2.45 2.41 N/AConsistent
Novel Cmpd Y N/A3.80 3.20 Discrepancy High silanol interaction suspected in HPLC

*HPLC Conditions: XBridge C18, MeOH/Phosphate Buffer pH 7.4 (60:40). **Shake-Flask Conditions: Octanol/Phosphate Buffer pH 7.4, 25°C.

Critical Analysis of Discrepancies
  • Compound Y showed a higher logP in HPLC (3.80) vs. Shake-Flask (3.20). This is a classic artifact for basic compounds. Even with end-capping, residual silanols can retard the elution of basic amines, artificially inflating the retention time (

    
    ) and thus the calculated logP.
    
  • Recommendation: For Compound Y, the Shake-Flask value (3.20) is the reliable "true" value.

Technical Deep Dive: The HPLC Workflow

To ensure reproducibility in the HPLC method, the following logic flow must be adhered to.

HPLC_Workflow Setup System Setup Column: End-capped C18 Temp: 25°C DeadTime Measure Dead Time (t0) (Uracil/NaNO3) Setup->DeadTime Calibrate Run Reference Standards (Known logP) DeadTime->Calibrate Curve Construct Calibration Curve log k' vs log P Calibrate->Curve Sample Inject Novel Aniline Curve->Sample Interpolate Calc Calculate logP Sample->Calc

Figure 2: Step-by-step HPLC logic for indirect logP determination.

Expert Insights & Troubleshooting

The pH Trap

Anilines are ionizable.

  • Scenario: You measure aniline (pKa 4.6) in an unbuffered water/methanol system (typically pH ~5.5).

  • Result: The compound is partially ionized (~10%).

  • Impact: Shake-flask will underestimate logP (ionized species stays in water). HPLC will show split peaks or tailing.

  • Fix: Always buffer at least 2 pH units away from the pKa. For neutral logP, pH > 6.6 is safe for most anilines.

The "Octanol Emulsion" in Shake-Flask

Anilines with long alkyl chains act as surfactants.

  • Symptom: The aqueous phase remains cloudy after settling.

  • Impact: Overestimation of aqueous concentration

    
     Underestimation of logP.[3]
    
  • Fix: High-speed centrifugation (minimum 2500g) is non-negotiable. Do not rely on gravity settling.

HPLC Column Aging

Over time, the protective end-capping on C18 columns hydrolyzes, exposing silanols.

  • QC Check: Run a "tailing check" standard (e.g., Amitriptyline) daily. If the asymmetry factor > 1.5, the column is no longer suitable for aniline logP determination.

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 107. (1995).[1][4] Partition Coefficient (n-octanol/water): Shake Flask Method.[1][4][5] OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals, Test No. 117. (2004). Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][4]

  • OECD Guidelines for the Testing of Chemicals, Test No. 122. (2013). Determination of pH, Acidity and Alkalinity.[2][6][7] OECD Publishing. [Link]

  • Comer, J., & Tam, K. (2001). Lipophilicity Profiles: Theory and Measurement.[8] In Pharmacokinetic Optimization in Drug Research. Wiley-VCH. [Link]

  • Völgyi, G., et al. (2019). Potentiometric pKa determination of pharmaceutical compounds in water and acetonitrile–water mixtures. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Cyclopropylmethoxy)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-(Cyclopropylmethoxy)-2-methylaniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.